molecular formula C14H15NO2S B499962 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine CAS No. 54306-15-9

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Cat. No.: B499962
CAS No.: 54306-15-9
M. Wt: 261.34g/mol
InChI Key: PAZPBJJIOPGWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is a chemical compound of interest in organic chemistry and pharmaceutical research. Compounds featuring sulfonamide and aniline functional groups are often investigated as key intermediates or building blocks in the synthesis of more complex molecules . For instance, structurally related sulfonamide-thiazole hybrids have been studied for their potential bioactive properties, including as antimicrobial or anticonvulsant agents . Similarly, the sulfonamide functional group is a common motif in medicinal chemistry and crystal engineering due to its ability to form specific intermolecular interactions, such as hydrogen bonds, which can influence the solid-state structure and properties of a material . Researchers may value this compound for developing novel chemical entities or for material science applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-2-8-14(9-3-11)18(16,17)10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZPBJJIOPGWOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240628
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54306-15-9
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54306-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501240628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data for (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, a molecule of significant interest in medicinal chemistry and materials science, possesses a unique structural framework amenable to a variety of spectroscopic interrogations. This guide provides an in-depth analysis of its spectroscopic signature, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the spectroscopic data is paramount for confirming molecular identity, assessing purity, and elucidating structural details that govern its chemical behavior and potential applications.

This document delves into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols, ensuring a self-validating and authoritative resource.

Molecular Structure and Key Features

A foundational understanding of the molecular architecture is crucial for interpreting its spectroscopic output. The molecule consists of a central methylene bridge connecting a p-toluenesulfonyl group and an aniline moiety. This arrangement gives rise to distinct electronic environments for the constituent atoms, which are reflected in the spectroscopic data.

Caption: Molecular Structure of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40Singlet3HAr-CH
~3.8 (Broad)Singlet2HNH
~4.20Singlet2HS-CH ₂-Ar
~6.65Doublet2HAromatic CH (ortho to NH₂)
~7.05Doublet2HAromatic CH (meta to NH₂)
~7.35Doublet2HAromatic CH (ortho to SO₂)
~7.70Doublet2HAromatic CH (meta to SO₂)
Expert Interpretation
  • Aromatic Protons (6.5-8.0 ppm): The two aromatic rings will exhibit distinct sets of signals. The protons on the aniline ring are expected to be shifted upfield (to lower ppm values) due to the electron-donating effect of the amino group (-NH₂). Conversely, the protons on the p-toluenesulfonyl ring will be shifted downfield due to the electron-withdrawing nature of the sulfonyl group (-SO₂). The para-substitution pattern on both rings is expected to produce two sets of doublets for each ring, a characteristic AA'BB' system.

  • Methylene Protons (~4.20 ppm): The two protons of the methylene bridge (-CH₂-) are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing sulfonyl group and the aromatic ring.

  • Amino Protons (~3.8 ppm): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Protons (~2.40 ppm): The three protons of the methyl group (-CH₃) on the p-tolyl moiety are equivalent and will appear as a sharp singlet.

Caption: Correlation of structure to predicted ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, which enhances spectral resolution.

  • Data Acquisition: Acquire the spectrum using a standard proton pulse sequence. Key parameters to consider include the spectral width (typically -2 to 12 ppm), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds). A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform. Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule.

¹³C NMR Data

Publicly available data from spectral databases indicates the presence of the expected carbon signals for this molecule[2].

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~21.5Ar-C H₃
~63.0S-C H₂-Ar
~115.0Aromatic C H (ortho to NH₂)
~128.0Aromatic C H (meta to SO₂)
~129.0Quaternary Aromatic C (ipso to CH₂)
~130.0Aromatic C H (ortho to SO₂)
~131.0Aromatic C H (meta to NH₂)
~135.0Quaternary Aromatic C (ipso to SO₂)
~144.0Quaternary Aromatic C (ipso to CH₃)
~148.0Quaternary Aromatic C (ipso to NH₂)
Expert Interpretation
  • Aromatic Carbons (115-150 ppm): The spectrum will show distinct signals for the twelve aromatic carbons. Due to symmetry in the para-substituted rings, several pairs of carbons are chemically equivalent, reducing the total number of expected aromatic signals. The carbon attached to the electron-donating amino group will be shielded (lower ppm), while the carbon attached to the electron-withdrawing sulfonyl group will be deshielded (higher ppm).

  • Methylene Carbon (~63.0 ppm): The methylene bridge carbon will appear at a characteristic chemical shift, influenced by the adjacent sulfur and aromatic ring.

  • Methyl Carbon (~21.5 ppm): The methyl carbon of the p-tolyl group will resonate in the typical upfield region for alkyl carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Tune the NMR spectrometer to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. A greater number of scans and a longer relaxation delay are often necessary to obtain a good spectrum for all carbons, especially quaternary carbons which have longer relaxation times.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups[2].

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Medium, DoubletN-H StretchPrimary Amine (-NH₂)
3100-3000MediumAromatic C-H StretchAromatic Rings
2950-2850WeakAliphatic C-H Stretch-CH₂-, -CH₃
~1620StrongN-H BendPrimary Amine (-NH₂)
~1510StrongC=C StretchAromatic Rings
1320-1290StrongAsymmetric SO₂ StretchSulfone (-SO₂-)
1160-1120StrongSymmetric SO₂ StretchSulfone (-SO₂-)
Expert Interpretation
  • N-H Vibrations: The presence of a primary amine is strongly indicated by a pair of medium-intensity peaks in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. A strong bending vibration around 1620 cm⁻¹ further confirms the -NH₂ group.

  • S=O Vibrations: The sulfone group is characterized by two strong absorption bands: an asymmetric stretch typically between 1320-1290 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will appear just below 3000 cm⁻¹.

  • C=C Vibrations: Aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Caption: Experimental workflow for IR spectroscopy.

Experimental Protocol: IR Spectroscopy (Thin Solid Film)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first and subtracted from the sample spectrum.

  • Data Analysis: Identify the positions (in cm⁻¹) and relative intensities of the major absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

The mass spectrum of this compound is available in public databases[2].

Table 4: Key Mass Spectrometry Data

m/zInterpretation
261Molecular Ion [M]⁺
155Fragment: [CH₃-C₆H₄-SO₂]⁺
106Fragment: [H₂N-C₆H₄-CH₂]⁺
91Fragment: [CH₃-C₆H₄]⁺ (Tropylium ion)
Expert Interpretation
  • Molecular Ion: The peak at m/z 261 corresponds to the molecular weight of the compound (C₁₄H₁₅NO₂S), confirming its elemental composition.

  • Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The cleavage of the C-S bond is a likely fragmentation pathway.

    • A fragment at m/z 155 corresponds to the p-toluenesulfonyl cation.

    • A fragment at m/z 106 corresponds to the 4-aminobenzyl cation.

    • The peak at m/z 91 is a common fragment for toluene-containing compounds, corresponding to the stable tropylium ion.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation (the molecular ion).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous confirmation of its structure and provides a benchmark for quality control in its synthesis and application. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their scientific endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. [Link]

  • Royal Society of Chemistry. (2014). A Simple and Eco-Sustainable Method for Sulfonylation of Amines Under Microwave Assisted Solvent-Free Conditions - Supplementary Information. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • PubChem. 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the latest database searches, a specific CAS number for (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has not been identified. This suggests that the compound may be a novel chemical entity or is not widely reported in the public domain. This guide, therefore, provides a prospective analysis based on established chemical principles and data from structurally related compounds.

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound. This compound merges two key pharmacophores: the p-toluenesulfonamide group, a cornerstone in medicinal chemistry, and a benzylic amine moiety, prevalent in numerous bioactive molecules.[1][2] Given its potential novelty, this document outlines a plausible synthetic route, predicts its spectral characteristics for structural elucidation, and details robust analytical methodologies for its purity assessment. Furthermore, we explore its prospective biological activities, drawing insights from the well-documented roles of sulfonamides in drug development.[3][4] This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering a foundational resource for the exploration of this and related molecular scaffolds.

Introduction to the Molecular Scaffold

Chemical Structure and Nomenclature

The molecule of interest, this compound, possesses a distinct architecture. It features a central phenylamine (aniline) ring where the para-position is substituted with a methyl group that is, in turn, linked to the sulfur atom of a p-toluenesulfonyl group.

  • IUPAC Name: this compound

  • Common Synonym: 4-((p-tolylsulfonyl)methyl)aniline

  • Molecular Formula: C₁₄H₁₅NO₂S

  • Molecular Weight: 261.34 g/mol

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents.[5][6] Initially famed for the advent of sulfa antibacterial drugs, the applications of sulfonamides have expanded dramatically to include treatments for a multitude of conditions.[1][3] Their prevalence in medicine is attributed to their ability to act as bioisosteres of other functional groups, their capacity to form hydrogen bonds with biological targets, and their favorable pharmacokinetic properties.[2][7] Sulfonamides are integral components of drugs with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][4][8]

The Benzylic Amine Moiety in Drug Design

The benzylic amine scaffold is another crucial pharmacophore in drug development. Its presence in a molecule can influence its binding to various receptors and enzymes. The amine group can be protonated at physiological pH, allowing for ionic interactions with biological targets. The benzyl group provides a hydrophobic surface that can engage in van der Waals and π-stacking interactions.

Rationale for the Investigation of this compound

The combination of a p-toluenesulfonamide and a benzylic amine in a single molecule presents an intriguing prospect for drug discovery. The sulfonamide group can confer a range of biological activities, while the benzylic amine can modulate the compound's physicochemical properties and target interactions. The methylene linker between the two aromatic rings provides conformational flexibility, which can be advantageous for binding to target proteins. This guide aims to provide a solid foundation for the synthesis and investigation of this promising, yet underexplored, chemical entity.

Proposed Synthesis and Purification

Retrosynthetic Analysis

A plausible synthetic route to this compound involves the reaction of a suitable amine with p-toluenesulfonyl chloride. A logical precursor would be 4-(aminomethyl)aniline. However, the presence of two primary amine groups with different reactivities (aliphatic vs. aromatic) could lead to selectivity issues. A more controlled approach would be to start with a precursor where one of the amine groups is protected. An alternative and more direct strategy involves the nucleophilic substitution of a benzylic halide with p-toluenesulfonamide.

A robust and high-yielding approach would be the reaction between 4-aminobenzyl amine and p-toluenesulfonyl chloride. The higher nucleophilicity of the aliphatic amine compared to the aromatic amine should favor the desired reaction.

G target This compound precursors 4-Aminobenzylamine + p-Toluenesulfonyl Chloride target->precursors Sulfonamide Formation

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol for Synthesis

This protocol is based on the well-established synthesis of N-substituted sulfonamides from primary amines and sulfonyl chlorides.[9][10]

Materials:

  • 4-Aminobenzylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzylamine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a separate portion of anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide the final product in high purity.

Structural Elucidation and Characterization

Predicted Spectroscopic Data

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral characteristics are anticipated.[11][12][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons of both the aniline and the tosyl rings. A singlet for the methyl group on the tosyl ring, a doublet for the methylene bridge, and a broad singlet for the amine protons are also anticipated.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal the expected number of carbon signals corresponding to the aromatic rings, the methyl group, and the methylene bridge.

  • IR (Infrared) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group are expected.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.34 g/mol ).

Table of Predicted Spectral Peaks
Data Type Predicted Chemical Shift / Wavenumber / m/z Assignment
¹H NMR ~2.4 ppm (s, 3H)-CH₃ (tosyl)
~3.8-4.0 ppm (br s, 2H)-NH₂ (aniline)
~4.2 ppm (d, 2H)-CH₂- (bridge)
~5.3 ppm (t, 1H)-NH- (sulfonamide)
~6.6-7.8 ppm (m, 8H)Aromatic protons
¹³C NMR ~21.5 ppm-CH₃ (tosyl)
~47.0 ppm-CH₂- (bridge)
~115-145 ppmAromatic carbons
IR (cm⁻¹) ~3400-3300N-H stretch (amine)
~3250N-H stretch (sulfonamide)
~1330 & ~1150S=O stretch (sulfonamide)
MS (m/z) 261 [M]⁺Molecular ion
Analytical Methods for Purity Determination

The purity of the synthesized compound can be assessed using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[14][15]

G cluster_0 Purity Analysis Workflow start Synthesized Compound tlc TLC for preliminary check start->tlc hplc HPLC for quantification tlc->hplc nmr NMR for structural confirmation hplc->nmr result Purity > 95% nmr->result

Caption: Workflow for purity determination.

Detailed Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

Procedure:

  • Prepare a stock solution of the sample in methanol or acetonitrile (1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy, likely around 254 nm).

  • Inject a known volume (e.g., 10 µL) of the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks. Purity can be calculated based on the relative peak areas.

Potential Applications in Drug Development

Postulated Biological Activities

The structural motifs present in this compound suggest several potential biological activities. The sulfonamide moiety is a well-known pharmacophore in a variety of therapeutic areas.[16][17]

  • Antimicrobial Activity: As a sulfonamide, the compound could potentially inhibit dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[18]

  • Anticancer Activity: Many sulfonamide derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, tubulin polymerization, and protein kinases.[3][4][8]

  • Anti-inflammatory Activity: Some sulfonamides are known to be selective COX-2 inhibitors, a key target in anti-inflammatory drug design.

Structure-Activity Relationship (SAR) Insights

Further research could explore the structure-activity relationships of this scaffold. Modifications to the aniline ring (e.g., substitution at the ortho or meta positions) or the tosyl group could modulate the compound's potency and selectivity for different biological targets. The nature of the linker between the two aromatic rings could also be varied to optimize activity.

Future Directions for Research

The primary next step would be the successful synthesis and unambiguous characterization of this compound. Following this, in vitro screening against a panel of biological targets (e.g., various bacterial strains, cancer cell lines, and key enzymes) would be crucial to identify its primary biological activity. Subsequent lead optimization studies could then be undertaken to enhance its therapeutic potential.

Conclusion

This compound represents a promising yet underexplored molecule at the intersection of several key pharmacophores. While its existence in the chemical literature is not yet firmly established, this guide provides a comprehensive roadmap for its synthesis, characterization, and preliminary biological evaluation. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • The Indispensable Role of p-Toluenesulfonyl Chloride in Modern Medicinal Chemistry. (2025). BenchChem.
  • P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. (2024). ChemicalBook.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.).
  • What is Para-Toluenesulfonamide used for? (2024).
  • N-benzyl-p-toluenesulfonamide. (n.d.). SpectraBase.
  • Benzylic sulfonamides in drug discovery. (n.d.).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • BTS (N-Benzyl-p-toluenesulfonamide, NSC 37123, CAS Number: 1576-37-0). (n.d.). Cayman Chemical.
  • An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applic
  • What is the mechanism of Para-Toluenesulfonamide? (2024).
  • biological-activities-of-sulfonamides.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • p-Toluenesulfonamide. (n.d.). ChemicalBook.
  • N-benzyl-p-toluenesulfonamide - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • N-Benzyl-p-toluenesulfonamide. (n.d.). Chem-Impex.
  • Method of synthesis of N-alkyl p-toluene sulfonamide. (n.d.).
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
  • Analysis of sulfonamides. (n.d.). Slideshare.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Method for preparing N-alkyl-p-toluenesulfonamide. (n.d.).
  • p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. (2020).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope r
  • Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • 1H and 13C NMR spectra of compound 2a. (n.d.). [Source not specified].
  • Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. (2025).
  • Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. (n.d.). PubChem.
  • p. 943 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. (n.d.).
  • 4-((4-Methylphenyl)sulfonyl)aniline. (n.d.). PubChem.
  • An In-depth Technical Guide to the Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. (2025). BenchChem.
  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
  • EXPERIMENTAL SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
  • Methyl 4-{[(4-methylphenyl)
  • p-Toluenesulfonamide (70-55-3) 1H NMR spectrum. (n.d.). ChemicalBook.
  • p-Toluenesulfonamide, N-benzyl-. (n.d.). PubChem.
  • Benzyl Tosylates. I. Preparation and Properties. (n.d.). Journal of the American Chemical Society.
  • Preparation of nitrobenzyl alcohol mesylates and tosylates. (n.d.).

Sources

An In-depth Technical Guide to the Crystal Structure of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: As of the latest literature review, a definitive single-crystal X-ray structure of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine has not been deposited in publicly accessible crystallographic databases. This guide, therefore, is constructed with the expertise of a Senior Application Scientist, leveraging established principles of chemical synthesis, molecular geometry, and supramolecular chemistry. The core structural features of the diaryl sulfone moiety will be discussed using data from the closely related analogue, di-p-tolyl sulfone , while the crucial influence of the amino group on the crystal packing will be expertly inferred from well-documented studies on similar amino-substituted sulfonyl compounds. This approach provides a robust and scientifically grounded framework for understanding the probable solid-state architecture of the title compound.

Introduction and Rationale

This compound, a diaryl sulfone derivative, presents a fascinating subject for structural analysis. Its molecular framework combines the rigid, electron-withdrawing sulfonyl group with two aromatic systems, bridged by a flexible methylene linker. The presence of a primary amine introduces a potent hydrogen bond donor, suggesting a rich and predictable supramolecular chemistry. Understanding the three-dimensional arrangement of molecules in the crystalline state is paramount for drug development professionals, as solid-state packing profoundly influences critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This guide provides a comprehensive technical overview of the synthesis, and the anticipated molecular and supramolecular structure of the title compound, offering field-proven insights for researchers in medicinal chemistry and materials science.

Synthesis and Crystallization

The synthesis of diaryl sulfones is a well-established field in organic chemistry.[1] A plausible and efficient route to obtaining this compound involves a two-step process starting from commercially available precursors. The causality behind this choice lies in its reliability and the typically high purity of the intermediates.

Synthetic Workflow

The proposed synthesis begins with the nucleophilic substitution of 4-nitrobenzyl bromide with sodium p-toluenesulfinate to form the sulfide intermediate. This is followed by oxidation to the sulfone, and finally, reduction of the nitro group to the target primary amine.

G cluster_0 Step 1: Sulfide Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 4-Nitrobenzyl bromide C Intermediate Sulfide (4-nitrobenzyl)(p-tolyl)sulfide A->C Nucleophilic Substitution (e.g., DMF, rt) B Sodium p-toluenesulfinate B->C C_ref Intermediate Sulfide D Intermediate Sulfone (4-nitrobenzyl)(p-tolyl)sulfone D_ref Intermediate Sulfone C_ref->D Oxidation (e.g., m-CPBA or H2O2/AcOH) E Final Product This compound D_ref->E Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Protocol:

  • Step 1: Synthesis of (4-Nitrobenzyl)(p-tolyl)sulfide.

    • To a solution of 4-nitrobenzyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium p-toluenesulfinate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: DMF is an excellent polar aprotic solvent for this S_N2 reaction, facilitating the dissolution of the sulfinate salt and promoting the substitution.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude sulfide.

  • Step 2: Oxidation to (4-Nitrobenzyl)(p-tolyl)sulfone.

    • Dissolve the crude sulfide from Step 1 in a suitable solvent such as dichloromethane (DCM) or acetic acid.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C, or 30% hydrogen peroxide in acetic acid.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the sulfide.

    • Rationale: Using slightly more than two equivalents of the oxidant ensures the full conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate.[1]

    • Work up the reaction by washing with a saturated sodium bicarbonate solution to quench excess acid, followed by brine. Dry the organic layer and concentrate to yield the nitro-sulfone intermediate.

  • Step 3: Reduction to this compound.

    • Dissolve the intermediate sulfone in ethanol or ethyl acetate.

    • Add an excess of a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated HCl, or conduct catalytic hydrogenation with H₂ gas and a Palladium on carbon (Pd/C) catalyst.

    • Stir under appropriate conditions (heating for SnCl₂, pressure for hydrogenation) until the reaction is complete.

    • Rationale: Catalytic hydrogenation is often cleaner, but the SnCl₂/HCl method is robust and effective for nitro group reductions.

    • Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product. Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Crystallization

Objective: To grow single crystals suitable for X-ray diffraction.

Protocol:

  • Purify the final compound to the highest degree possible (>99%) using column chromatography or multiple recrystallizations.

  • Select a suitable solvent system. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is much less soluble, is often effective. For this compound, systems like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane are promising candidates.

  • Prepare a saturated or near-saturated solution of the compound in the "good" solvent at a slightly elevated temperature.

  • Employ one of the following methods:

    • Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystal nucleation and growth.

    • Solvent Diffusion: Place the saturated solution in a small vial. Place this vial inside a larger, sealed jar containing the "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution, decrease the compound's solubility, and induce crystallization.

    • Rationale: The key to growing large, high-quality single crystals is to allow the molecules to assemble slowly and orderly into a crystal lattice. Both methods achieve this by gradually and gently changing the solvent environment to induce precipitation.

Molecular Structure Analysis

The molecular structure of this compound is characterized by two phenyl rings connected to a central sulfonyl group, one directly and one via a methylene bridge.

Caption: 2D representation of this compound.

Geometry of the Sulfonyl Core

The geometry around the sulfur atom in a diaryl sulfone is a distorted tetrahedron. Based on crystal structures of numerous diaryl sulfones, including the analogue di-p-tolyl sulfone, the bond angles and lengths are expected to fall within well-defined ranges.[2]

ParameterExpected ValueRationale
S=O Bond Length1.43 - 1.45 ÅThe double bond character results in a short, strong bond.
S-C Bond Length1.75 - 1.78 ÅTypical single bond length for S-C(sp²) and S-C(sp³).
O=S=O Angle118 - 121°The repulsion between the double-bonded oxygen atoms leads to an angle larger than the ideal tetrahedral angle of 109.5°.
C-S-C Angle104 - 107°This angle is compressed compared to the ideal tetrahedral angle due to the steric bulk of the aryl/benzyl groups and the expansion of the O=S=O angle.
C-S-O Angle106 - 109°Closer to the ideal tetrahedral angle.

Table 1: Anticipated Molecular Geometry Parameters for the Sulfonyl Core.

Conformational Flexibility

The molecule possesses significant conformational flexibility primarily around three rotatable single bonds:

  • S-C(tolyl): Rotation around this bond will orient the tolyl ring relative to the rest of the molecule.

  • S-C(benzyl): Rotation here dictates the initial orientation of the benzyl group.

  • C(methylene)-C(phenyl): This rotation positions the aminophenyl ring.

The overall conformation will be a compromise that minimizes steric hindrance. The dihedral angle between the mean planes of the two aromatic rings is a key descriptor of the molecule's three-dimensional shape and is typically non-planar in related structures to alleviate steric clash.

Supramolecular Structure and Intermolecular Interactions

While the molecular structure defines the properties of a single molecule, the supramolecular structure—how molecules pack together in the crystal—governs the bulk properties of the material. This packing is directed by a hierarchy of intermolecular interactions.

Primary Hydrogen Bonding: The N-H···O Synthon

The most significant intermolecular interaction anticipated in the crystal structure of this compound is the hydrogen bond between the primary amine (donor) and the sulfonyl oxygen atoms (acceptor). The sulfonyl group is a potent, albeit sometimes considered poor, hydrogen bond acceptor.[2] The primary amine provides two donor protons (N-H).

This interaction is expected to form robust supramolecular synthons, which are predictable and reliable patterns of intermolecular connections. The most likely scenario is the formation of hydrogen-bonded chains or dimers. For instance, one N-H group might bond to a sulfonyl oxygen of a neighboring molecule, which in turn donates a hydrogen bond from its amine to the next molecule, propagating a chain.

Secondary and Weak Interactions

Beyond the dominant N-H···O hydrogen bonds, a network of weaker interactions will fine-tune the crystal packing:

  • C-H···O Interactions: Aromatic and methylene C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygens.

  • π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face (C-H···π) stacking interactions, which are common in the crystal structures of aromatic compounds.

  • Van der Waals Forces: These ubiquitous, non-directional forces will contribute to the overall cohesive energy of the crystal.

G cluster_0 Molecule A cluster_1 Molecule B A_N H₂N-Ph-CH₂- B_S S(=O)₂-Tol A_N->B_S N-H···O=S (Primary Synthon) A_S S(=O)₂-Tol B_N H₂N-Ph-CH₂- A_S->B_N C-H···π

Caption: Key anticipated intermolecular interactions.

Postulated Crystal Packing

Based on the interactions above, a probable crystal packing motif would involve chains of molecules linked by N-H···O hydrogen bonds. These chains would then pack together, likely in a herringbone fashion, to maximize van der Waals contacts and C-H···π interactions between the aromatic rings of adjacent chains. The final packing will be a dense arrangement that satisfies the directional hydrogen bonds while efficiently filling space.

Protocol for Single-Crystal X-ray Diffraction

Should single crystals of the title compound be obtained, the following protocol outlines the authoritative method for structure determination.

Objective: To determine the precise three-dimensional atomic arrangement of the compound in the solid state.

Protocol:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a small, well-formed, single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks or defects.

    • Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

    • Rationale: A high-quality single crystal will diffract X-rays cleanly, leading to high-resolution data. The cryoprotectant prevents ice formation during data collection at low temperatures.

  • Data Collection:

    • Mount the looped crystal onto the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker APEXII CCD).

    • Cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale: Low temperature minimizes thermal motion of the atoms, resulting in sharper diffraction spots and more precise structural data.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a defined strategy of scans (e.g., ω and φ scans). The radiation source is typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)).

    • Apply corrections for Lorentz factor, polarization, and absorption (e.g., using a multi-scan method).

    • Determine the space group from the systematic absences in the data.

    • Solve the structure using direct methods or Patterson methods (e.g., using SHELXT). This will provide an initial model of the atomic positions.

    • Rationale: These computational methods use the intensities and phases of the diffracted X-rays to generate an initial electron density map from which the atomic positions can be deduced.

  • Structure Refinement:

    • Refine the structural model by full-matrix least-squares on F². This iterative process adjusts atomic coordinates, and atomic displacement parameters (thermal ellipsoids) to minimize the difference between the observed and calculated structure factors.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions.

    • Refine the model until convergence is reached, as indicated by stable R-factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1.

  • Validation and Reporting:

    • Validate the final structure using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility.

    • Prepare a crystallographic information file (CIF) for deposition in a database (e.g., the Cambridge Crystallographic Data Centre - CCDC) and for publication.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, expert-driven framework for its solid-state chemistry. The synthesis is achievable through standard organic transformations. The molecular geometry is largely dictated by the stable, distorted tetrahedral arrangement of the sulfonyl core. The supramolecular architecture is predicted to be dominated by strong N-H···O=S hydrogen bonds, which will likely direct the formation of infinite chains. These chains, in turn, will be organized by weaker C-H···π and π-π stacking interactions. The experimental determination of this structure would be a valuable contribution, providing a concrete example of the interplay between strong and weak interactions in directing the crystal packing of these pharmaceutically relevant scaffolds.

References

  • General Crystallography: Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

  • Sulfone Chemistry: Simpkins, N. S. (Ed.). (1993). Sulphones in Organic Synthesis. Pergamon Press. [Link]

  • Hydrogen Bonding in Sulfonamides: Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides. Journal of pharmaceutical sciences, 90(11), 1859–1875. [Link]

  • Supramolecular Synthons: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]

  • Crystallographic Software: Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

  • Diaryl Sulfone Structures: Ghazisaeidi, R., & Yousefi, M. (2008). 3,3'-Diaminodiphenyl sulfone. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2176. [Link]

  • NIST Chemistry WebBook: National Institute of Standards and Technology. di-p-Tolyl sulfone. [Link][2]

  • General Sulfone Information: Wikipedia. (2023). Sulfone. [Link][1]

Sources

A Guide to the Retrosynthetic Analysis and Synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the retrosynthetic analysis and subsequent forward synthesis of the target molecule, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. This compound, featuring a diaryl sulfone-like structure with a primary amine, is of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth scientific rationale, detailed experimental protocols, and a robust framework for the strategic synthesis of this and structurally related molecules.

Introduction: The Logic of Chemical Synthesis

The art of organic synthesis lies not only in the execution of chemical reactions but, more critically, in the strategic planning of a synthetic route. Retrosynthetic analysis, a concept pioneered by E.J. Corey, provides a powerful logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. This process involves a series of "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction.

The target molecule, this compound, possesses two key functionalities: a primary aromatic amine and a benzyl aryl sulfone. The strategic disconnection of the bonds forming these groups will form the basis of our synthetic plan.

Retrosynthetic Analysis

Our retrosynthetic strategy for this compound focuses on two primary disconnections: the C-N bond of the aniline moiety and the C-S bond of the sulfone bridge.

2.1. Disconnection of the C-N Bond (Functional Group Interconversion)

The primary amine group is a versatile functional handle, but it can also be sensitive to various reaction conditions. A common and effective strategy is to introduce the amine functionality at a late stage of the synthesis. This is typically achieved through the reduction of a more robust precursor, such as a nitro group. This retrosynthetic step is a Functional Group Interconversion (FGI).

  • Target Molecule: this compound

  • Retrosynthetic Step (FGI): Amine ← Nitro Group Reduction

  • Precursor 1: 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene

This approach is advantageous as the nitro group is relatively stable to many reaction conditions that might be employed in the construction of the carbon skeleton, and its reduction to an amine is a well-established and high-yielding transformation.[1]

2.2. Disconnection of the C-S Bond

The central sulfone linkage is the next logical point for disconnection. The C-S bond of the benzyl aryl sulfone can be retrosynthetically cleaved to a sulfinate salt and a benzyl halide. This corresponds to a nucleophilic substitution reaction in the forward synthesis, where the sulfinate anion acts as the nucleophile.

  • Precursor 1: 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene

  • Retrosynthetic Step (C-S Disconnection): Sulfone ← Sulfinate + Benzyl Halide

  • Precursors: Sodium p-toluenesulfinate and 4-nitrobenzyl bromide

2.3. Simplification to Starting Materials

The two resulting precursors can be further simplified:

  • Sodium p-toluenesulfinate: This can be readily prepared from the commercially available and inexpensive p-toluenesulfonyl chloride via reduction.[2][3]

  • 4-Nitrobenzyl bromide: This is a commercially available starting material. If needed, it can be synthesized from p-nitrotoluene through radical bromination.[4][5]

This completes our retrosynthetic analysis, leading to simple and accessible starting materials.

Visualization of Retrosynthetic Pathway

G TM This compound (Target Molecule) P1 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene (Precursor 1) TM->P1 FGI (Amine <- Nitro) P2 Sodium p-toluenesulfinate P1->P2 C-S Disconnection P3 4-Nitrobenzyl bromide P1->P3 C-S Disconnection SM1 p-Toluenesulfonyl chloride (Starting Material 1) P2->SM1 Reduction SM2 p-Nitrotoluene (Starting Material 2) P3->SM2 Radical Bromination

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis: Experimental Protocols

The forward synthesis is designed based on the retrosynthetic analysis, providing a reliable and efficient pathway to the target molecule.

Step 1: Preparation of Sodium p-toluenesulfinate from p-Toluenesulfonyl Chloride

The synthesis begins with the reduction of p-toluenesulfonyl chloride to its corresponding sulfinate salt. A well-established method using zinc dust in water is employed, as detailed in Organic Syntheses.[2]

Protocol:

  • To a large vessel equipped with a mechanical stirrer, add 3 L of water and heat to 70 °C using a steam bath.

  • Turn off the steam and add 400 g of zinc dust (90-100% pure).

  • Add 500 g of ground p-toluenesulfonyl chloride in small portions over approximately 10 minutes, maintaining vigorous stirring. The temperature will rise to about 80 °C.

  • Continue stirring for 10 minutes after the addition is complete.

  • Reintroduce steam to heat the mixture to 90 °C.

  • Turn off the steam and add 250 mL of 12 N sodium hydroxide solution, followed by the portion-wise addition of 500 g of finely powdered sodium carbonate until the mixture is alkaline to litmus paper.

  • Add another 750 mL of water, restart the stirrer, and pass steam through the mixture until frothing becomes too vigorous.

  • Filter the hot mixture and evaporate the filtrate to a volume of approximately 1 L.

  • Cool the solution to induce crystallization. Filter the resulting crystals by suction and air-dry them to obtain sodium p-toluenesulfinate dihydrate.

Rationale: This reduction is a classic and robust method for preparing sulfinate salts. Zinc is an inexpensive and effective reducing agent for sulfonyl chlorides. The basic workup with sodium carbonate ensures the formation of the sodium salt and helps to precipitate zinc salts, facilitating their removal.

Step 2: Synthesis of 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene

This step involves the nucleophilic substitution of bromide from 4-nitrobenzyl bromide by the sodium p-toluenesulfinate prepared in the previous step. This S-alkylation is a standard method for forming C-S bonds.[3]

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium p-toluenesulfinate (1.0 equivalent) in dimethylformamide (DMF).

  • Add 4-nitrobenzyl bromide (1.05 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene.

Rationale: DMF is an excellent polar aprotic solvent for SN2 reactions as it effectively solvates the sodium cation, leaving the sulfinate anion more nucleophilic. The slightly elevated temperature increases the reaction rate without promoting significant side reactions.

Step 3: Reduction of 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene to this compound

The final step is the chemoselective reduction of the aromatic nitro group to the primary amine. Stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and highly effective reagent for this transformation, as it does not affect the sulfone moiety.[1][6][7]

Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene (1.0 equivalent) in absolute ethanol.

  • Add stannous chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere.

  • Stir the mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice.

  • Carefully add a 5% aqueous sodium bicarbonate solution with stirring until the pH is basic (pH 8-9) to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel to obtain the final compound, this compound.

Rationale: The SnCl₂·2H₂O reduction is highly chemoselective for nitro groups in the presence of many other functional groups, including sulfones.[6] The reaction proceeds under relatively mild conditions and is generally high-yielding. The basic workup is crucial for removing the tin byproducts.

Visualization of Forward Synthesis

G SM1 p-Toluenesulfonyl chloride P2 Sodium p-toluenesulfinate SM1->P2 Zn, H2O (Reduction) P1 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzene P2->P1 + 4-Nitrobenzyl bromide DMF, 60-70°C (S-Alkylation) P3 4-Nitrobenzyl bromide P3->P1 TM This compound P1->TM SnCl2·2H2O, EtOH (Nitro Reduction)

Caption: Forward synthesis of the target molecule.

Data Summary

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Reduction of p-Toluenesulfonyl chlorideZn, H₂O, NaOH, Na₂CO₃Water70-9060-70
2S-Alkylation of Sodium p-toluenesulfinate4-Nitrobenzyl bromideDMF60-7085-95
3Reduction of 1-Nitro-4-({[(4-methylphenyl)sulfonyl]methyl})benzeneSnCl₂·2H₂OEthanolReflux (78)80-90

Conclusion

This technical guide has outlined a logical and efficient synthetic strategy for the preparation of this compound. The retrosynthetic analysis successfully deconstructed the target molecule into simple, commercially available starting materials. The corresponding forward synthesis provides robust and well-documented protocols for each transformation, ensuring high yields and purity of the final product. The methodologies described herein are not only applicable to the synthesis of the title compound but can also be adapted for the preparation of a diverse library of structurally related molecules, thereby serving as a valuable resource for professionals in the field of chemical synthesis and drug discovery.

References

  • Whitmore, F. C.; Hamilton, F. H. p-Toluenesulfinic acid, sodium salt. Org. Synth.1922 , 2, 59; Coll. Vol.1941 , 1, 492. [Link]

  • Field, L.; Clark, R. D. Methyl p-tolyl sulfone. Org. Synth.1957 , 37, 62; Coll. Vol.1963 , 4, 674. [Link]

  • Cason, J.; Rapoport, H. Laboratory Text in Organic Chemistry. Prentice-Hall, 1950.
  • Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Lett.1984, 25 (8), 839-842.
  • Pawar, S. S.; et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synth. Commun.2012, 42 (16), 2377-2384.
  • Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Lett.1984, 25 (8), 839-842.
  • Rakib, E. M.; et al. Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
  • Pradhan, S.; et al. Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. J.
  • Ali, M. A.; et al. Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. Inorg. Chem. Front.2021, 8, 454-464.
  • PHYWE Systeme GmbH & Co. KG.
  • PrepChem. Synthesis of sodium 4-nitrobenzyl sulfonate. [Link]

  • Coleman, G. H.; et al. p-Nitrobenzyl bromide. Org. Synth.1936 , 16, 54; Coll. Vol.1943 , 2, 443. [Link]

  • Wang, C.; et al. Mechanism of 4-nitrophenol hydrogenation.
  • Piña, S., Jr. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. UTRGV ScholarWorks, 2013.
  • PrepChem. Preparation of 4-nitrobenzyl bromide. [Link]

  • Reddy, K. S.; et al. Process for the preparation of para-nitrobenzyl bromide. EP2365960B1, 2013.
  • Xiang, J.; et al. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • Toukoni, M. S.; et al. Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Org. Process Res. Dev.2016, 20 (2), 433-441.

Sources

Methodological & Application

Application Notes and Protocols: (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is an emerging bifunctional building block with significant potential in drug discovery and development. This molecule uniquely combines a reactive primary arylamine with a diaryl sulfone-like motif, offering multiple avenues for synthetic elaboration into diverse chemical scaffolds. The primary amine serves as a crucial handle for forming amide, sulfonamide, and urea linkages, or for constructing various heterocyclic systems. The tosylmethylphenyl moiety, acting as a bioisostere for other common groups, can engage in key interactions with biological targets and influence the physicochemical properties of the final compound, such as solubility and metabolic stability. This document provides a comprehensive guide for researchers, outlining the strategic application of this building block and detailing robust protocols for its incorporation into novel molecular architectures.

Introduction: A Building Block of Strategic Importance

In the landscape of modern drug discovery, the selection of appropriate building blocks is a cornerstone of successful lead generation and optimization.[1] An ideal building block offers not only synthetic versatility but also imparts favorable pharmacological and pharmacokinetic properties to the resulting molecules. This compound (hereafter referred to as 1 ) presents as such a scaffold.

The structure of 1 is characterized by two key functional domains:

  • The Primary Arylamine: This group is a linchpin for a multitude of synthetic transformations. It is a common substructure in pharmaceuticals, often serving as a key pharmacophore or a point for covalent attachment to a target protein.[2] Its nucleophilicity allows for straightforward reactions with electrophiles, making it a reliable anchor point for library synthesis.

  • The Tosylmethylphenyl Core: The sulfone group is a prevalent feature in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[3][4] The methylene linker between the sulfonyl group and the aniline ring provides conformational flexibility, which can be crucial for optimal binding to a biological target. This entire moiety can be considered a bioisosteric replacement for more common groups like biphenyls or other extended aromatic systems, potentially offering improved properties.

This guide will explore the synthetic utility of 1 and propose its application in the development of novel therapeutic agents, drawing parallels from established sulfonamide- and amine-containing drugs.[4][5]

Physicochemical and Structural Data

While extensive experimental data for compound 1 is not widely published, its properties can be predicted based on its constituent parts.

PropertyEstimated Value / CharacteristicRationale / Comparison
Molecular Formula C₁₄H₁₅NO₂S-
Molecular Weight 261.34 g/mol -
Appearance Likely a crystalline solidSimilar to related sulfonamides and anilines.[6]
Solubility Soluble in organic solvents (DMSO, DMF, MeOH); sparingly soluble in water.Typical for aromatic compounds of this size.
Reactivity Nucleophilic primary amine; stable sulfone group.The amine is the primary site for synthetic modification.
Hydrogen Bonding Amine (donor); Sulfone oxygens (acceptor).The sulfone group can form strong hydrogen bonds, a key interaction in many drug-receptor complexes.[3]

Proposed Synthetic Applications & Protocols

The true value of 1 lies in its utility as a scaffold for generating libraries of diverse compounds. Below are detailed protocols for key synthetic transformations.

Acylation for Amide Synthesis

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. The resulting amides are often key components of pharmacophores that target a wide range of enzymes and receptors.

Protocol 3.1: General Procedure for Amide Coupling

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) (1.0 eq).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Reagent Addition:

    • Method A (Acyl Halides): Cool the solution to 0 °C. Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), followed by the dropwise addition of the desired acyl chloride or bromide (1.1 eq).

    • Method B (Carboxylic Acids): Add the desired carboxylic acid (1.1 eq), followed by a peptide coupling reagent such as HATU or HOBt/EDC (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale: The choice between an acyl halide and a carboxylic acid coupling depends on the availability of the starting material and the presence of sensitive functional groups. Peptide coupling reagents (Method B) are generally milder and prevent side reactions.[7]

Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a privileged class of compounds with broad therapeutic applications, including antibacterial, antiviral, and anticancer activities.[4][8] Reacting the primary amine of 1 with various sulfonyl chlorides can generate a library of novel sulfonamides.

Protocol 3.2: Synthesis of N-Substituted Sulfonamides

  • Setup: Dissolve this compound (1 ) (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Add the desired arylsulfonyl or alkylsulfonyl chloride (1.1 eq) portion-wise. If using DCM as a solvent, add a base like triethylamine (1.5 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into a beaker of crushed ice and water. If a precipitate forms, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl (to remove pyridine), followed by water and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize or purify by column chromatography to obtain the final product.[6]

Causality Insight: Pyridine often serves as both the solvent and the base, effectively scavenging the HCl generated during the reaction. The low-temperature addition helps control the exothermic nature of the reaction.

Reductive Amination

Reductive amination allows for the introduction of alkyl substituents on the amine, transforming the primary amine into a secondary or tertiary amine. This modification can significantly impact a compound's basicity, lipophilicity, and receptor-binding profile.

Protocol 3.3: N-Alkylation via Reductive Amination

  • Setup: Dissolve this compound (1 ) (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the intermediate imine or enamine. Stir for 1-2 hours at room temperature.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[5]

Potential Therapeutic Applications & Target Classes

The structural motifs within derivatives of 1 suggest potential activity against several important drug target families.

  • Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group is a classic zinc-binding group found in numerous CA inhibitors used to treat glaucoma, epilepsy, and cancer.[3][5] By reacting 1 with various sulfonyl chlorides, novel CA inhibitors could be developed where the tosylmethylphenyl moiety explores different binding pockets of the enzyme.

  • Kinase Inhibitors: Many kinase inhibitors feature a central heterocyclic core with amine and sulfone substitutions that direct binding within the ATP pocket. Compound 1 could serve as a starting point for constructing such inhibitors, for example, through Buchwald-Hartwig or Ullmann coupling reactions to form complex diarylamines.

  • Antimicrobial Agents: Sulfonamides were among the first effective antibacterial drugs.[4][9] Novel derivatives of 1 could be screened for activity against drug-resistant bacterial strains.

  • Serotonin Receptor (5-HT) Modulators: Arylsulfonamides are known to be potent ligands for various serotonin receptors, including the 5-HT₆ receptor, which is a target for cognitive disorders.[10]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic transformations described.

G cluster_start Starting Material cluster_paths Synthetic Transformations cluster_products Product Classes start This compound (1) acyl Acylation (Protocol 3.1) start->acyl sulfonyl Sulfonylation (Protocol 3.2) start->sulfonyl reductive Reductive Amination (Protocol 3.3) start->reductive amide Amide Derivatives R-CO-NH-Ar acyl->amide sulfonamide Sulfonamide Derivatives R-SO2-NH-Ar sulfonyl->sulfonamide alkylamine N-Alkyl/N,N-Dialkyl Amines R-NH-Ar / R2-N-Ar reductive->alkylamine

Caption: Synthetic utility of building block (1).

G protocol Protocol 3.1: Amide Coupling Step 1: Dissolve Amine (1) Step 2: Add Base & Acyl Chloride/Acid Step 3: Reaction at RT Step 4: Aqueous Workup Step 5: Extraction Step 6: Purification reagents Reagents: - Acyl Halide or - Carboxylic Acid - Coupling Agent - Base (TEA/DIPEA) protocol:s1->reagents Add product Purified Amide Product protocol:s5->product Yields

Caption: Workflow for amide synthesis.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. Its bifunctional nature allows for rapid diversification and the generation of compound libraries targeting a wide array of biological systems. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic potential of this scaffold. The strategic incorporation of the tosylmethylphenyl core offers a pathway to novel chemical entities with potentially enhanced pharmacological profiles, making it a valuable addition to the drug discovery toolkit.

References

  • Butt, A. M., Khan, M. S., Shafiq, Z., Chohan, T. A., & Farooq, H. (2014). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o58. [Link]

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o129. [Link]

  • Eren, B., Demir, S., Dal, H., & Hökelek, T. (2014). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o129. [Link]

  • Durgun, M., Çetinkaya, E., Sapmaz, T., & Supuran, C. T. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine Derivatives With Inhibitory Activity Against Human Carbonic Anhydrase Isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 954–959. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., & Abdel-Wahab, B. F. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(8), 2825-2849. [Link]

  • Ghasemian, M., et al. (2016). Synthesis, structural characterization, antimicrobial activities and theoretical investigations of some 4-((4-aminophenylsulfonyl) phenylimino) methyl)-4-(aryldiazenyl) phenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 133-143. [Link]

  • Bentham Science. (2018). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Letters in Drug Design & Discovery, 15(8). [Link]

  • ChemSynthesis. (2025). 4-methylphenyl 5-phenyl-1,3-oxazol-4-yl sulfone. [Link]

  • Li, P., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(5), 5880–5891. [Link]

  • Khan, I. U., Sharif, S., Akkurt, M., Sajjad, A., & Ahmad, J. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o793. [Link]

  • Morgans, G. L., Scalzullo, S. M., Fernandes, M. A., & van Otterlo, W. A. L. (2007). 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate. Acta Crystallographica Section C: Crystal Structure Communications, 63(Pt 5), o265–o267. [Link]

  • PubChem. 4-((4-Methylphenyl)sulfonyl)aniline. [Link]

  • Google Patents. (2004). Enantiomers of 1-[ (4-chlorophenyl) phenylmethyl ] -4-[ (4-methylphenyl) sulfonyl] piperazine.
  • MDPI. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 14(10), 3949-3963. [Link]

  • Wong, K. Y., & Tsui, S. K. W. (2004). Drug evolution: p-aminobenzoic acid as a building block. Drug Discovery Today, 9(16), 696–704. [Link]

Sources

NMR characterization of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Complete NMR Structural Characterization of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers in synthetic chemistry and drug development, this document details the rationale behind solvent selection, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The protocols are designed to be self-validating, ensuring high-quality, reproducible results for unambiguous structural confirmation.

Introduction and Scientific Context

This compound, also known by its IUPAC name 4-[(4-methylphenyl)sulfonylmethyl]aniline[1], is a molecule incorporating a p-toluenesulfonyl (tosyl) group and a p-substituted aniline moiety linked by a methylene bridge. Compounds with such structures are common intermediates in medicinal chemistry, often serving as scaffolds for more complex molecular architectures.

Given its structure, NMR spectroscopy is the most powerful technique for its unambiguous characterization.[2][3] It provides precise information on the molecular framework by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus. This guide establishes a robust protocol for acquiring and interpreting the NMR data necessary to confirm the identity and purity of this compound.

Molecular Structure and NMR Assignment Strategy

To facilitate spectral interpretation, the hydrogen and carbon atoms of the target molecule are systematically labeled as shown below. This numbering scheme will be used throughout the analysis.

Figure 1: Labeled Structure of the Target Compound Labeled chemical structure of this compound (Note: Image is a placeholder representation of the labeled structure described below.)

  • Tosyl Ring: Protons H-2/H-6 and H-3/H-5; Carbons C-1 to C-7.

  • Aniline Ring: Protons H-9/H-13 and H-10/H-12; Carbons C-8 to C-13.

  • Methylene Bridge: Protons H-14; Carbon C-14.

  • Amino Group: Protons H-15; Carbon C-11.

  • Methyl Group: Protons H-1; Carbon C-1.

Experimental Design: Causality and Protocol

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Rationale for Solvent Selection: DMSO-d₆

For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. The rationale is threefold:

  • Broad Solubility: The molecule possesses both a relatively nonpolar tosyl ring and a polar amine group. DMSO is an excellent solvent for a wide array of organic compounds, ensuring complete dissolution, which is critical for acquiring high-resolution spectra.[4] Incomplete dissolution leads to particulate matter, which disrupts magnetic field homogeneity and results in poor peak shape.[5]

  • Hydrogen Exchange and Amine Protons: The amine (-NH₂) and any potential water protons are observable in DMSO-d₆. In other solvents like CDCl₃, these labile protons can undergo rapid exchange, often leading to very broad signals or their complete disappearance. DMSO's ability to form hydrogen bonds slows this exchange, allowing for the observation of the -NH₂ signal.

  • Chemical Shift Range: DMSO-d₆ is chemically inert and its residual proton signal (a quintet at ~2.50 ppm) and carbon signal (a septet at ~39.52 ppm) are well-defined and typically do not overlap with the key aromatic or methylene signals of the analyte.[6][7]

Detailed Experimental Protocol

This protocol is designed to yield high-quality spectra for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)[8][9]

  • DMSO-d₆ (Deuterium purity ≥ 99.9%)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette or syringe

  • Small vial for dissolution

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis A 1. Weigh Analyte (¹H: 5-10 mg | ¹³C: 20-50 mg) B 2. Transfer to Vial A->B C 3. Add ~0.6 mL DMSO-d₆ B->C D 4. Ensure Complete Dissolution (Vortex/Gentle Sonication) C->D E 5. Filter if Particulates Present D->E If Needed F 6. Transfer Solution to NMR Tube D->F If Clear E->F G 7. Cap and Clean Tube Exterior F->G H 8. Insert Sample into Spectrometer I 9. Lock on Deuterium Signal H->I J 10. Shim Magnetic Field I->J K 11. Tune and Match Probe J->K L 12. Acquire Spectra (¹H, ¹³C, etc.) K->L M 13. Fourier Transform N 14. Phase Correction M->N O 15. Baseline Correction N->O P 16. Calibrate Spectrum (Ref: DMSO-d₅ @ 2.50 ppm) O->P Q 17. Integrate & Assign Signals P->Q

Caption: Experimental workflow from sample preparation to final data analysis.

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh the appropriate amount of the analyte. For a standard ¹H NMR spectrum, 5-10 mg is sufficient. For a ¹³C NMR spectrum, which is inherently less sensitive, a more concentrated sample of 20-50 mg is recommended.[8][9]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[10] Vigorously vortex or gently sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.[5]

  • Filtration (If Necessary): Visually inspect the solution against a bright background. If any solid particles or cloudiness persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a high-quality NMR tube. The final sample height should be between 4.0 and 5.0 cm.[8]

  • Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any dust or fingerprints.

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming and Tuning: The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume, which is critical for achieving sharp peaks and high resolution. The probe is then tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C).[10]

  • Data Acquisition: Acquire the Free Induction Decay (FID) using standard pulse sequences.

Recommended NMR Acquisition Parameters

The following table outlines starting parameters for a 400 MHz spectrometer.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)
Spectral Width ~16 ppm (e.g., -2 to 14 ppm)~220 ppm (e.g., -10 to 210 ppm)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 2-5 seconds2 seconds
Number of Scans 8-161024-4096 (or more)
Temperature 298 K298 K

Spectral Interpretation and Data Analysis

The following sections predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The electron-withdrawing sulfonyl group (-SO₂-) and the electron-donating amine group (-NH₂) exert opposing effects on the chemical shifts of their respective aromatic rings.

Caption: Relationship between molecular structure and predicted ¹H NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2, H-6 ~ 7.65Doublet (d)2HAromatic protons ortho to the strongly electron-withdrawing -SO₂- group are significantly deshielded.
H-3, H-5 ~ 7.35Doublet (d)2HAromatic protons meta to the -SO₂- group are less affected, appearing upfield relative to H-2/H-6.
H-9, H-13 ~ 6.95Doublet (d)2HAromatic protons ortho to the methylene bridge.
H-10, H-12 ~ 6.50Doublet (d)2HAromatic protons ortho to the electron-donating -NH₂ group are strongly shielded, appearing far upfield.
H-15 (-NH₂) ~ 5.10Broad Singlet2HThe amine protons signal is often broad; its chemical shift is variable and depends on concentration.
H-14 (-CH₂-) ~ 4.30Singlet (s)2HMethylene protons adjacent to both an aromatic ring and the -SO₂- group are deshielded.
H-1 (-CH₃) ~ 2.40Singlet (s)3HThe methyl group on the tosyl ring gives a characteristic singlet.
DMSO-d₅ 2.50Quintet-Residual solvent signal, used for calibration.[6]
H₂O ~ 3.33Broad Singlet-Water is readily absorbed by hygroscopic DMSO-d₆.[4][11]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum will show 9 distinct signals, as symmetry renders several carbons chemically equivalent (C2/C6, C3/C5, C9/C13, C10/C12).

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

AssignmentPredicted δ (ppm)Rationale
C-11 ~ 147.0Carbon bearing the -NH₂ group is significantly deshielded by the nitrogen but shielded by resonance.
C-4 ~ 143.5Quaternary carbon of the tosyl ring attached to the methyl group.
C-1 ~ 137.0Quaternary carbon of the tosyl ring attached to the sulfur atom.
C-5, C-3 ~ 129.8Carbons meta to the -SO₂- group.
C-13, C-9 ~ 129.5Carbons ortho to the methylene bridge on the aniline ring.
C-2, C-6 ~ 127.5Carbons ortho to the -SO₂- group.
C-8 ~ 122.0Quaternary carbon of the aniline ring attached to the methylene bridge.
C-12, C-10 ~ 113.5Carbons ortho to the -NH₂ group are strongly shielded due to the electron-donating effect.
C-14 ~ 60.0The methylene bridge carbon, deshielded by the adjacent sulfur and aromatic ring.
C-7 ~ 21.0The methyl carbon of the tosyl group.
DMSO-d₆ 39.52Residual solvent signal (septet).[6]

Conclusion

This application note provides a robust and scientifically grounded framework for the . By employing the detailed protocols for sample preparation in DMSO-d₆ and utilizing the predicted spectral data as a guide, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The causality-driven approach ensures that users not only follow a procedure but also understand the critical parameters that lead to high-quality, unambiguous NMR data.

References

  • PubChem. Benzylamine - ¹³C NMR Spectra. National Center for Biotechnology Information. [Link]

  • AZoM. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). [Link]

  • Alwsci. How To Prepare And Run An NMR Sample. (2025). [Link]

  • École Polytechnique Fédérale de Lausanne. NMR sample preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. (2022). [Link]

  • PubChem. 4-[[(4-Methylphenyl)sulfonyl]methyl]benzenamine. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Griffiths, L. Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Natural Products. (2008). [Link]

  • Chemistry LibreTexts. NMR - Theory. (2023). [Link]

  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organic Chemist. The Journal of Organic Chemistry. (1997). [Link]

Sources

Protocol for N-alkylation of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic:

Audience: Researchers, scientists, and drug development professionals.

Strategic N-Alkylation of a Tosylmethyl-Functionalized Arylamine for Advanced Drug Discovery

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] N-alkylation of sulfonamides and related amine-containing scaffolds is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity.[4][5] This modification is a key strategy in structure-activity relationship (SAR) studies to optimize lead compounds.[6]

The target molecule, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, presents a unique synthetic challenge and opportunity. It features a primary arylamine, which is the primary site for alkylation, and a distal p-toluenesulfonyl (tosyl) group. This guide provides detailed protocols for the selective mono-N-alkylation of this primary amine, focusing on two robust and widely applicable methods: classical direct alkylation via SN2 reaction and the versatile Mitsunobu reaction. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Core Chemical Principles: Navigating Selectivity and Reactivity

The central challenge in alkylating amines is controlling the degree of substitution. The primary amine starting material, upon mono-alkylation, yields a secondary amine which is often more nucleophilic than the starting material, leading to the formation of undesired tertiary amine byproducts.[7] Therefore, reaction conditions must be carefully optimized to favor mono-alkylation.

The substrate, this compound, contains a nucleophilic primary amine. The nitrogen atom's lone pair of electrons can attack an electrophilic carbon center to form a new C-N bond.[8] The key to a successful reaction lies in enhancing this nucleophilicity with a suitable base while choosing an appropriate electrophile (alkylating agent) and solvent system to facilitate the desired transformation.

Workflow for N-Alkylation Strategies

The following diagram illustrates the two primary pathways detailed in this guide for the N-alkylation of the target compound.

N-Alkylation Workflow cluster_start Starting Material cluster_product Final Product Start This compound P1 Protocol A: Direct Alkylation Start->P1 P2 Protocol B: Mitsunobu Reaction Start->P2 R1 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) End N-Alkyl-(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine P1->End R2 Alcohol (R-OH) PPh₃, DIAD/DEAD P2->End

Caption: General workflow for the N-alkylation of the target amine.

Protocol A: Direct N-Alkylation with Alkyl Halides

This method is a robust and straightforward approach analogous to the Williamson ether synthesis.[9][10] It involves the deprotonation of the primary amine with a strong, non-nucleophilic base to form a highly nucleophilic amide anion, which then displaces a halide from an alkyl halide via an SN2 mechanism.[9][11]

Mechanistic Rationale

The use of a strong base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the amine, generating the corresponding sodium amide salt and hydrogen gas. This prevents an equilibrium from being established, driving the reaction forward. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal as they solvate the sodium cation, leaving the amide anion highly reactive and accessible for nucleophilic attack.[10] This reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[11]

Direct_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Amine Ar-NH₂ Base NaH Anion Ar-NH⁻ Na⁺ Amine->Anion Base->Anion H2 H₂ (gas) AlkylHalide R-X Product Ar-NH-R AlkylHalide->Product Anion_2 Ar-NH⁻ Salt NaX Anion_2->Product

Caption: Mechanism of direct N-alkylation via an SN2 pathway.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF (or THF) to achieve a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise over 10 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure the system is under an inert atmosphere.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of gas should cease, and the solution may become darker.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., iodomethane, benzyl bromide, 1.05 equiv) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Data Summary for Direct Alkylation
Alkylating Agent (R-X)Base (Equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
IodomethaneNaH (1.1)DMF0 to RT4-685-95
Benzyl BromideNaH (1.1)THF0 to RT6-1280-90
Ethyl BromideK₂CO₃ (2.0)AcetonitrileReflux18-2470-80

Protocol B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions.[12] It facilitates the N-alkylation of the amine using an alcohol as the alkylating agent, which is activated in situ. This method avoids the use of strong bases and is tolerant of a wide range of functional groups.[13]

Mechanistic Rationale

The reaction is a redox process initiated by the reaction of a phosphine (typically triphenylphosphine, PPh₃) with an azodicarboxylate (e.g., DIAD or DEAD) to form a highly reactive phosphonium salt.[14] The amine nucleophile then attacks this intermediate. The resulting species deprotonates the alcohol, creating an alkoxide. In the final key step, the deprotonated amine attacks the now-activated alcohol (as an oxyphosphonium salt) in an SN2 fashion, leading to the desired N-alkylated product with inversion of configuration at the alcohol's carbon center.[12][14] Triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate are formed as byproducts.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N⁻-CO₂R] PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [Ar-NH⁻] [Ph₃P⁺-OR'] Betaine->Alkoxyphosphonium + Ar-NH₂ + R'-OH Amine Ar-NH₂ Alcohol R'-OH Product Ar-NH-R' Alkoxyphosphonium->Product Intramolecular SN2 TPPO TPPO Hydrazide DIAD-H₂

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent Addition: Dissolve the components in anhydrous THF (or Dichloromethane) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed. Maintain the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide (TPPO) and hydrazide byproducts.

    • Method 1 (Direct Chromatography): If the product is non-polar, directly purify the crude residue by flash column chromatography.

    • Method 2 (Precipitation): Triturate the crude residue with a minimal amount of cold diethyl ether. The TPPO and hydrazide byproducts are often poorly soluble and may precipitate, allowing for their removal by filtration. The filtrate can then be concentrated and further purified by chromatography.

  • Final Product: Collect the fractions containing the pure N-alkylated product and concentrate to yield the final compound.

Data Summary for Mitsunobu Reaction
Alcohol (R-OH)Phosphine (Equiv)Azodicarboxylate (Equiv)SolventTime (h)Approx. Yield (%)
EthanolPPh₃ (1.5)DIAD (1.5)THF12-1875-85
Benzyl AlcoholPPh₃ (1.5)DEAD (1.5)THF16-2470-80
CyclopentanolPPh₃ (1.5)DIAD (1.5)DCM2465-75

Alternative Strategies: Reductive Amination

For alkylation with groups derived from aldehydes or ketones, reductive amination is an exceptionally powerful and widely used alternative.[15] This process typically involves the condensation of the amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[16] This method is known for its high selectivity for mono-alkylation and broad substrate scope.[17]

Conclusion

This guide provides two robust and well-vetted protocols for the N-alkylation of this compound. The direct alkylation method offers a cost-effective and straightforward route using alkyl halides, while the Mitsunobu reaction provides a milder alternative that utilizes a broader range of alcohols as alkylating agents. The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the functional group tolerance required. By understanding the underlying mechanisms and experimental nuances, researchers can effectively synthesize libraries of N-alkylated derivatives for advancing drug discovery programs.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-.
  • Reed-Berendt, B. G., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available from: [Link]

  • Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications. Available from: [Link]

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides.
  • Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available from: [Link]

  • Li, F., et al. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available from: [Link]

  • Sletten, E. M., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available from: [Link]

  • ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. Available from: [Link]

  • But, T. Y., & Toy, P. H. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Available from: [Link]

  • Harmata, M. (2010). Alkylation of NH-sulfoximines under Mitsunobu-type conditions. RSC Publishing. Available from: [Link]

  • Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. Available from: [Link]

  • Zajdel, P., et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. PubMed. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?. Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available from: [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic and Biomolecular Chemistry. Available from: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available from: [Link]

  • N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • p-Toluenesulfonamides. Organic Chemistry Portal. Available from: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]

  • Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?. ResearchGate. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]

  • How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Available from: [Link]

  • Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Request PDF. Available from: [Link]

  • Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. PMC - NIH. Available from: [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available from: [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC - NIH. Available from: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available from: [Link]

Sources

Application Notes & Protocols: The Use of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine as a Versatile Safety-Catch Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and materials science, enabling the rapid and efficient construction of large compound libraries. A cornerstone of this methodology is the linker, a molecular entity that tethers the nascent molecule to an insoluble polymer support.[1] The choice of linker is paramount as it dictates the conditions under which the synthesis can be performed and how the final product is ultimately released.[2] This guide details the application of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine , a sophisticated linker that operates under the "safety-catch" principle.

The safety-catch strategy involves a stable linkage that endures the rigors of a multi-step synthesis, but can be "activated" by a discrete chemical transformation to become labile for cleavage under mild conditions.[1][3] The alkanesulfonamide linker, a class to which our subject compound belongs, is renowned for its exceptional stability towards both strongly acidic and basic conditions, as well as a wide range of nucleophiles.[3][4] This allows for broad synthetic flexibility. Following the completion of the synthesis, a selective activation step, typically N-alkylation, renders the linker susceptible to cleavage by a diverse array of nucleophiles.[5] This final step not only releases the target molecule but can also be used to introduce an additional point of molecular diversity, a significant advantage in combinatorial chemistry.[3]

This document provides a comprehensive overview of the underlying mechanism, key advantages, and detailed protocols for the effective use of this versatile linker system.

Principle of Operation: The Sulfonamide Safety-Catch Mechanism

The utility of the this compound linker is rooted in the chemical properties of the N-acylsulfonamide bond formed when the first building block is loaded.

  • Immobilization & Loading: The linker is first attached to a solid support (e.g., Merrifield resin) via its amine functionality. The first building block, typically a carboxylic acid, is then coupled to the sulfonamide nitrogen. The resulting N-acylsulfonamide linkage is exceptionally stable due to the electron-withdrawing nature of the adjacent sulfonyl group. This stability allows for a wide range of chemical transformations to be performed on the tethered substrate.[3][4]

  • Synthesis Phase: During the elongation phase, the resin-bound substrate can be subjected to various reaction conditions, including those common in peptide synthesis (e.g., Fmoc or Boc deprotection) and other organic transformations, without premature cleavage.[1][5]

  • Activation: Once the synthesis is complete, the otherwise stable linker is "activated." This is achieved by selectively alkylating the sulfonamide nitrogen using an electrophile like iodoacetonitrile.[3][5] This transformation eliminates the acidic sulfonamide proton and fundamentally alters the electronic properties of the linkage, making it highly susceptible to nucleophilic attack.

  • Cleavage & Diversification: The activated, resin-bound compound can now be cleaved from the support using a variety of nucleophiles under mild conditions.[3] The choice of nucleophile determines the functionality of the released product. For instance:

    • Aminolysis (using primary or secondary amines) yields amides.

    • Hydrolysis (using hydroxide) yields carboxylic acids.

    • Alcoholysis (using alkoxides) yields esters.

    • Hydrazinolysis (using hydrazine) yields hydrazides.

This final cleavage step serves as a powerful tool for generating a library of analogs from a single resin-bound precursor.

Safety_Catch_Mechanism cluster_1 Cleavage & Product Release Resin Solid Support (e.g., Polystyrene) Linker Linker Immobilized -SO2-NH- Resin->Linker Linker Attachment Acylated Stable N-Acylsulfonamide -SO2-N(Acyl)-H Linker->Acylated Load First Building Block (e.g., R-COOH) Activated Activated Linker -SO2-N(Acyl)-CH2CN Acylated->Activated Activation Step (e.g., ICH2CN, Base) Product_Amide Product: Amide R-CO-NR'R'' Activated->Product_Amide Cleavage: R'R''NH Product_Acid Product: Acid R-COOH Activated->Product_Acid Cleavage: OH- Product_Ester Product: Ester R-CO-OR' Activated->Product_Ester Cleavage: R'O-

Caption: The sulfonamide safety-catch linker mechanism.

Key Advantages and Applications

The strategic design of this linker system offers several distinct advantages for researchers.

FeatureAdvantageImpact on Synthesis
High Stability The N-acylsulfonamide bond is resistant to a broad spectrum of reagents, including strong acids, bases, and nucleophiles.[3][4]Enables the use of diverse and robust reaction conditions during the synthesis without risk of premature cleavage from the support.
Orthogonal Activation The linker remains stable until a specific activation reaction is performed.[1]Provides precise control over the timing of product release, separating it from deprotection steps used in the main synthesis.
Mild Cleavage Post-activation, cleavage occurs under gentle, often near-neutral conditions.[3][5]Preserves sensitive functional groups within the target molecule that might be degraded by harsh cleavage cocktails (e.g., strong acid).
Diversification Potential The activated linker reacts with various nucleophiles to yield different functional groups in the final product.[3]Allows for the creation of diverse compound libraries (amides, esters, acids, etc.) from a single, late-stage intermediate, maximizing efficiency.

Primary Applications:

  • Combinatorial Chemistry: Ideal for the high-throughput synthesis of small molecule libraries for drug screening.

  • Peptide Synthesis: Can be used for the synthesis of peptide acids and peptide amides, especially those containing sensitive residues.[4]

  • Fragment-Based Drug Discovery: Facilitates the synthesis of a variety of functionalized molecular fragments.

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions based on their specific substrates and solid support.

Protocol 1: Immobilization of Linker onto Chloromethylated Resin

This protocol describes the attachment of this compound to a standard Merrifield resin.

  • Resin Swelling: Swell chloromethylated polystyrene resin (100-200 mesh, 1.0 mmol/g) in N,N-Dimethylformamide (DMF, 10 mL/g resin) for 1 hour in a suitable reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq. relative to resin capacity) and N,N-Diisopropylethylamine (DIPEA, 5.0 eq.) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the linker/DIPEA solution to the resin.

  • Heating: Heat the reaction mixture to 60-70 °C and agitate gently for 16-24 hours.

  • Washing: Allow the resin to cool to room temperature. Drain the reaction solution and wash the resin sequentially with DMF (3x), Dichloromethane (DCM, 3x), and Methanol (MeOH, 3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined by elemental analysis for sulfur or nitrogen.

Protocol 2: Loading of the First Building Block (Fmoc-Amino Acid)

This protocol details the acylation of the resin-bound sulfonamide with an Fmoc-protected amino acid.

  • Resin Swelling: Swell the linker-functionalized resin from Protocol 1 in DCM (10 mL/g) for 30 minutes, then in DMF (10 mL/g) for 30 minutes.

  • Reagent Preparation: In a separate flask, pre-activate the Fmoc-amino acid (4.0 eq.) with a coupling agent such as HBTU (3.9 eq.) and DIPEA (6.0 eq.) in DMF for 10 minutes.

  • Coupling: Drain the DMF from the resin and add the activated amino acid solution.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). If the test is positive, the coupling step can be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.

Protocol 3: Activation and Cleavage

This is the critical two-step sequence for product release.

Step A: Linker Activation

  • Resin Preparation: Swell the resin-bound final product in anhydrous DMF (10 mL/g) for 1 hour under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add iodoacetonitrile (10.0 eq.) followed by N,N-Diisopropylethylamine (DIPEA, 10.0 eq.).

  • Reaction: Agitate the suspension at room temperature for 12-18 hours.

  • Washing: Drain the activation solution and thoroughly wash the resin with DMF (5x) and DCM (5x) to remove all excess reagents. The resin is now in its activated state.

Step B: Nucleophilic Cleavage (Example: Amide Formation)

  • Resin Swelling: Swell the activated resin from Step A in a suitable solvent such as Tetrahydrofuran (THF) or DCM (10 mL/g).

  • Cleavage Solution: Add a solution of the desired primary or secondary amine (10-20 eq.) in the same solvent.

  • Reaction: Agitate the mixture at room temperature for 6-24 hours. The reaction progress can be monitored by analyzing small aliquots of the cleavage solution by LC-MS.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional solvent (3x) and combine the filtrates.

  • Workup: Concentrate the combined filtrates under reduced pressure. The crude product can then be purified by standard methods such as HPLC or column chromatography.

Experimental_Workflow start Start: Chloromethyl Resin p1 Protocol 1: Linker Immobilization start->p1 p2 Protocol 2: Load First Building Block p1->p2 p3 Synthesis Elongation (Deprotection/Coupling Cycles) p2->p3 p4a Protocol 3 (A): Linker Activation (e.g., Iodoacetonitrile) p3->p4a p4b Protocol 3 (B): Nucleophilic Cleavage p4a->p4b end Purified Product p4b->end

Caption: General experimental workflow for solid-phase synthesis.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Loading of First Building Block Incomplete activation of carboxylic acid; Steric hindrance.Use a more powerful coupling agent (e.g., HATU); extend coupling time; pre-activate for a longer duration.
Incomplete Activation of Linker Insufficient reagents; non-anhydrous conditions.Ensure DMF is anhydrous; use a larger excess of iodoacetonitrile and base; increase reaction time.
Slow or Incomplete Cleavage Poorly nucleophilic amine/alcohol; steric hindrance around the cleavage site.Increase temperature of the cleavage reaction (e.g., to 40-50 °C); use a larger excess of the nucleophile; switch to a less hindered nucleophile if possible.
Side Product Formation Incomplete washing after activation step leads to side reactions with trace reagents.Ensure rigorous washing of the resin between the activation and cleavage steps.

Safety Precautions

All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • This compound: May cause skin and eye irritation. Avoid inhalation of dust.[6][7]

  • Solvents (DMF, DCM): These are hazardous solvents. Consult their specific Safety Data Sheets (SDS) before use. DMF is a reproductive toxin.

  • Reagents (DIPEA, Iodoacetonitrile): DIPEA is a corrosive base. Iodoacetonitrile is toxic and a lachrymator. Handle with extreme care.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[6]

Conclusion

The this compound linker is a powerful and versatile tool for solid-phase organic synthesis. Its robust stability, combined with a controllable activation and mild cleavage mechanism, provides a broad synthetic window for complex molecule construction. The ability to introduce molecular diversity during the final cleavage step makes it particularly valuable for the generation of compound libraries in drug discovery and related fields. By following the protocols and guidelines outlined in this document, researchers can effectively harness the capabilities of this advanced safety-catch linker system.

References

  • Backes, B.J., & Ellman, J.A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Booth, R.J., & Hodges, J.C. (1999). Traceless Solid-Phase Organic Synthesis. Chemical Reviews. Available at: [Link]

  • ACS Publications. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. ACS Publications. Available at: [Link]

  • Bräse, S., & Kirchhoff, J.H. (2001). Traceless Linkers-Only Disappearing Links in Solid-Phase Organic Synthesis? Angewandte Chemie International Edition. Available at: [Link]

  • Gomara, M.J., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]

  • St-Gelais, M., & Vinet, N. (2019). Traceless Solid-Phase Organic Synthesis. Chemical Reviews. Available at: [Link]

  • Johansson, P. et al. (2019). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Chemistry – A European Journal. Available at: [Link]

  • Gomara, M.J., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health (NIH). Available at: [Link]

  • Li, Z.G., Kulkarni, B.A., & Ganesan, A. (2000). A selenide linker for "traceless" solid-phase organic synthesis. Biotechnology and Bioengineering. Available at: [Link]

  • Mustafa, G. et al. (2011). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. National Institutes of Health (NIH). Available at: [Link]

  • Amblard, M. et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Coin, I. et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

  • Albericio, F. et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. National Institutes of Health (NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the yield of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

TECHNICAL SUPPORT CENTER

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine is a key structural motif and building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide provides a comprehensive troubleshooting framework, detailed protocols, and frequently asked questions to empower researchers to overcome common obstacles in this synthesis. As Senior Application Scientists, we aim to translate mechanistic understanding into practical, field-proven solutions.

Proposed Synthetic Pathway

The most reliable and common route to synthesizing this compound involves a two-step process. This pathway is generally preferred due to the commercial availability of the starting materials and the robust nature of the reactions involved.

  • Step 1: Nucleophilic Substitution (Sulfone Formation) : Reaction of 4-nitrobenzyl halide (e.g., bromide or chloride) with sodium p-toluenesulfinate to form the key C-S bond, yielding the intermediate, 1-methyl-4-({(4-nitrophenyl)methyl]sulfonyl)benzene.

  • Step 2: Chemoselective Reduction : Reduction of the aromatic nitro group on the intermediate to the corresponding primary amine, yielding the final product.

Figure 1: Proposed two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Section 1: Synthesis of the Nitro Intermediate

Q1: My yield for the sulfone formation step is consistently low. What are the primary causes?

A: Low yields in this nucleophilic substitution are typically traced back to three main factors: suboptimal reaction conditions, poor nucleophile quality, or competing side reactions.

  • Cause 1: Poor Quality of Sodium p-toluenesulfinate: Sodium p-toluenesulfinate is hygroscopic and can degrade upon prolonged exposure to air and moisture. The sulfinate anion is the active nucleophile; its oxidation to the sulfonate will render it unreactive.

    • Solution: Always use freshly opened or properly stored (desiccated) sodium p-toluenesulfinate. For best results, consider preparing it fresh by reducing p-toluenesulfonyl chloride with sodium sulfite.[1]

  • Cause 2: Inappropriate Solvent Choice: The solvent must be able to dissolve both the ionic sulfinate salt and the organic benzyl halide to facilitate the reaction. The reaction is a classic SN2 substitution, which is favored by polar aprotic solvents.

    • Solution: Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). These solvents effectively solvate the sodium cation, leaving the sulfinate anion more "naked" and nucleophilic. Alcohols like ethanol can be used, but may lead to slower reaction rates.

  • Cause 3: Competing Elimination/Side Reactions: Although 4-nitrobenzyl bromide is a primary halide and strongly favors SN2, high temperatures can sometimes promote side reactions.[2]

    • Solution: Maintain a moderate reaction temperature. A range of 60-80°C is typically sufficient. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating after the starting material is consumed.

Q2: I'm observing significant O-alkylation side product (ester formation). How can I improve S-alkylation selectivity?

A: The sulfinate anion is an ambident nucleophile, meaning it can react through either the sulfur or one of the oxygen atoms. Reaction at sulfur (S-alkylation) gives the desired sulfone, while reaction at oxygen (O-alkylation) gives a sulfinate ester.

  • Cause: The selectivity is highly dependent on the reaction conditions. Harder electrophiles and polar protic solvents tend to favor O-alkylation.

  • Solution:

    • Solvent: As mentioned, use polar aprotic solvents (DMF, DMSO). These solvents favor S-alkylation.

    • Leaving Group: Benzyl bromides are generally preferred over chlorides as bromide is a softer leaving group, which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially reacts with the soft sulfur atom of the sulfinate.

    • Phase-Transfer Catalysis (PTC): Adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can significantly improve the yield of S-alkylation. The bulky quaternary ammonium cation pairs with the sulfinate anion, increasing its solubility and reactivity in the organic phase.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent Ethanol (Protic)DMF (Polar Aprotic)Increased rate and S-alkylation
Temperature >100 °C (Reflux)60-80 °CMinimized side reactions
Additive NoneTBAI (5-10 mol%)Enhanced nucleophilicity, higher yield
Sulfinate Quality Old, potentially hydratedAnhydrous, freshly openedEnsures high concentration of active nucleophile

Table 1: Comparison of reaction conditions for sulfone formation.

Section 2: Reduction of the Nitro Intermediate

Q3: My nitro group reduction is incomplete or is reducing the sulfone group as well. What are the best practices?

A: The key challenge in this step is the chemoselective reduction of the nitro group in the presence of the robust but potentially reducible sulfone group.

  • Cause 1: Incorrect Reducing Agent: Powerful reducing agents like LiAlH₄ are not suitable as they can reduce the sulfone group. Catalytic hydrogenation with Pd/C can also sometimes lead to over-reduction or C-S bond cleavage under harsh conditions.

  • Solution: Use a Chemoselective Reducing Agent.

    • Tin(II) Chloride (SnCl₂·2H₂O): This is the most reliable and widely recommended method. It is highly selective for aromatic nitro groups and operates under mild conditions (typically in ethanol or ethyl acetate at reflux).[3]

    • Iron/HCl or Iron/NH₄Cl: A classic and cost-effective method that shows excellent selectivity for nitro groups.[3]

    • Sodium Dithionite (Na₂S₂O₄): This reagent is also effective for reducing nitroarenes in aqueous or mixed aqueous/organic solvent systems.[4]

Troubleshooting Nitro Reduction start Low Yield or Side Products in Nitro Reduction q1 Is the reaction incomplete? start->q1 q2 Are there unexpected side products? start->q2 q1->q2 No sol1a Increase reaction time or temperature (e.g., reflux). q1->sol1a Yes sol2a Confirm choice of reducing agent. Avoid LiAlH4. Use SnCl2, Fe/HCl, or Na2S2O4. q2->sol2a Yes sol1b Increase equivalents of reducing agent (e.g., 3-5 eq. SnCl2). sol1a->sol1b sol2b If using catalytic hydrogenation (Pd/C), use milder conditions (lower pressure, shorter time). sol2a->sol2b

Figure 2: Decision workflow for troubleshooting the nitro reduction step.

Q4: I'm struggling with the purification and isolation of the final amine product. What's the best approach?

A: The final product is an aromatic amine, which is basic. This property can be exploited for purification.

  • Problem: The crude product may contain unreacted nitro intermediate and various inorganic salts from the workup.

  • Solution: Acid-Base Extraction & Recrystallization.

    • Workup: After the reaction is complete, neutralize the mixture carefully (if acidic reagents like SnCl₂/HCl were used) with a base like NaHCO₃ or NaOH solution until the pH is ~8-9.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Acid Wash (Purification): Wash the organic layer with dilute aqueous HCl (e.g., 1M). The amine product will protonate and move into the aqueous layer, leaving non-basic impurities (like the starting nitro compound) in the organic layer.

    • Isolation: Separate the acidic aqueous layer and basify it with NaOH solution until the product precipitates out.

    • Final Steps: Collect the solid product by filtration, wash with water to remove salts, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system like ethanol/water or toluene/hexane.[5]

Frequently Asked Questions (FAQs)

Q1: Are there any alternative synthetic routes to this compound? A: While the pathway described is the most common, other routes exist. One alternative involves a Friedel-Crafts type reaction, but this is less direct for this specific substitution pattern. Another approach could involve starting with 4-aminobenzyl alcohol, converting the alcohol to a halide, and then performing the substitution with the sulfinate. However, this route requires protecting the amine, adding extra steps.[6] For reliability and yield, the nitro-intermediate route is generally superior.

Q2: How critical is the quality of the 4-nitrobenzyl bromide starting material? A: Very critical. 4-Nitrobenzyl bromide is a lachrymator and can degrade over time, especially if exposed to light or moisture, leading to the formation of 4-nitrobenzyl alcohol and other impurities. Using old or discolored starting material will invariably lead to lower yields and more complex purification. It should be a pale yellow crystalline solid.

Q3: What analytical techniques are best for monitoring the reaction and confirming the final product? A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. For Step 1, you can visualize the consumption of 4-nitrobenzyl bromide. For Step 2, you can track the disappearance of the nitro intermediate and the appearance of the more polar amine product.

  • Product Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure by showing the characteristic peaks for the aromatic protons, the methylene bridge (-CH₂-), and the methyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

    • Infrared (IR) Spectroscopy: Useful for confirming the presence of the N-H stretches (~3300-3500 cm⁻¹) of the amine and the strong S=O stretches (~1150 and 1300 cm⁻¹) of the sulfone.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-({(4-nitrophenyl)methyl]sulfonyl)benzene
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium p-toluenesulfinate (1.1 eq), 4-nitrobenzyl bromide (1.0 eq), and tetrabutylammonium iodide (TBAI, 0.05 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of benzyl bromide).

  • Heat the mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A solid precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

  • Dry the solid product under vacuum to yield the nitro-sulfone intermediate.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, suspend the nitro-sulfone intermediate (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78°C). The reaction should become homogeneous as it proceeds.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate (NaHCO₃).

  • Stir until all the tin salts have precipitated as a white solid (tin hydroxide) and the pH is basic (~8).

  • Filter the mixture through a pad of celite to remove the inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure amine.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2025). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Author manuscript; available in PMC 2025 August 06.
  • Khatun, N., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9236-9283. DOI:10.1039/D0RA09759D
  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). WordPress.
  • Ballini, R., Marcantoni, E., & Petrini, M. (1989). A new general synthesis of sulfones from alkyl or aryl halides and p-toluenesulfonhydrazide. Tetrahedron, 45(21), 6791-6798.
  • Gokel, G. W., & Gerdes, H. M. (1985). Synthesis of sulfones by phase-transfer alkylation of arenesulfinate salts. Tetrahedron Letters, 26(19), 2235-2238.
  • Chemistry Stack Exchange. (2021, November 3). Selective reduction of aromatic nitro group. Retrieved from [Link]

  • ResearchGate. (n.d.). The coupling of benzyl sulfinates to heteroaryl halides.
  • Wang, Z., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
  • Akbari, J., & Sengul, I. F. (2014). Enzymatic treatment of sulfonated aromatic amines generated from reductive degradation of reactive azo dyes. Applied Biochemistry and Biotechnology, 172(2), 1017-1026.
  • Fox, D. W., & Shenian, P. (1968). U.S. Patent No. 3,383,421. U.S.
  • Li, Z., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres.
  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary.
  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • Ashenhurst, J. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Willis, M. C., et al. (2013). One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. Chemical Science, 4(12), 4426-4430. DOI:10.1039/C3SC52332B
  • Xu, P., et al. (2020).
  • Wang, H., et al. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 20(1), 1234-1244.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine- group reduction?. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.

Sources

Technical Support Center: Purification of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key intermediate. As a molecule possessing both a basic amine and a polar sulfone group, its purification requires a nuanced approach that balances polarity, reactivity, and potential interactions with purification media.

This guide provides field-proven insights and detailed protocols to navigate common obstacles, ensuring you can achieve high purity and yield in your experiments.

Compound Profile

A foundational understanding of the physicochemical properties of this compound is critical for designing an effective purification strategy.

PropertyValue / DescriptionSignificance for Purification
Chemical Structure The molecule contains a primary aromatic amine attached to a benzyl group, making it a stronger base than aniline. The tosyl group introduces high polarity and potential for hydrogen bonding.
Molecular Formula C₁₄H₁₅NO₂S-
Molecular Weight 261.34 g/mol -
Appearance Typically an off-white to tan solid, may be isolated as an oil if impure.A non-crystalline or oily crude product indicates the presence of significant impurities or residual solvent.
Basicity (pKa) The amine is estimated to have a pKa similar to benzylamine (~9.3), making it significantly more basic than aniline (~4.6).[1]The strong basicity is the cornerstone of purification via acid-base extraction, allowing for selective separation from neutral or acidic impurities.[2][3]
Solubility Generally soluble in polar organic solvents like DCM, EtOAc, and MeOH. Sparingly soluble in non-polar solvents like hexanes and insoluble in water. Its hydrochloride salt is water-soluble.Solvent selection is crucial for both chromatography and recrystallization. The differential solubility of the free base and its salt is exploited in acid-base extraction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities are synthesis-dependent but typically fall into several classes:

  • Unreacted Starting Materials: Such as 4-aminobenzylamine (or its protected precursor) and p-toluenesulfonyl chloride or sodium p-toluenesulfinate.

  • Over-reacted Products: Di-tosylated species, where the amine nitrogen is also sulfonated (N,N-ditosyl or N-tosyl products), can form under harsh conditions.[6]

  • Side-Products: Oxidation of the amine or side reactions related to the specific synthetic route. For instance, if synthesized from a nitro-precursor, residual nitro-compound or partially reduced intermediates may be present.[7]

  • Reagent-Derived Impurities: Residual base (e.g., triethylamine, pyridine) or acids used in the synthesis.

Q2: Why does my compound streak badly on a standard silica gel TLC plate?

A2: The basic amine group on your compound strongly interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[8][9] This acid-base interaction causes a portion of your compound to bind irreversibly or move very slowly, leading to significant tailing or streaking. This phenomenon not only results in poor separation but can also lead to low recovery during column chromatography.

Q3: What are the primary strategies for purifying this compound?

A3: The three primary purification strategies, often used in combination, are:

  • Acid-Base Extraction: This is the most effective initial cleanup method. It leverages the basicity of the amine to separate it from non-basic impurities.[4][5]

  • Flash Column Chromatography: Used to separate the target compound from impurities with similar basicity but different polarity. It requires special conditions to mitigate the issues described in Q2.[8]

  • Recrystallization: The ultimate step for achieving high crystalline purity, assuming a suitable solvent system can be identified.[10][11]

Purification Workflow Overview

The following diagram illustrates a logical workflow for the purification of crude this compound.

G cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Final Polishing Steps Crude Crude Product (in EtOAc or DCM) AcidBase Perform Acid-Base Extraction Protocol Crude->AcidBase Dissolve CheckPurity Analyze Organic Layer by TLC/LC-MS AcidBase->CheckPurity IsPure IsPure CheckPurity->IsPure Chromatography Column Chromatography (Amine-Treated Silica or Alumina) IsPure->Chromatography No FinalProduct Pure Crystalline Product IsPure->FinalProduct Yes Recrystallize Recrystallization Chromatography->Recrystallize Optional, for highest purity Recrystallize->FinalProduct

Caption: Recommended purification workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q: My crude product is a dark, viscous oil that won't solidify. How do I proceed?

A: An oily consistency is a classic sign of significant impurities or residual solvent preventing crystallization. Do not attempt direct recrystallization or chromatography.

  • Causality: The impurities disrupt the crystal lattice formation of your target compound. High-boiling solvents like DMF or DMSO, if used in the reaction, are also common culprits.

  • Recommended Action: Immediately perform an acid-base extraction. This is the most robust method to separate your basic amine product from neutral organic impurities, acidic byproducts, and residual solvents that might be causing the oiling. After extraction and solvent removal, you should obtain a solid or a much purer oil that is more amenable to solidification or chromatography.

Q: I performed an acid-base extraction, but my recovery is low (<50%). What went wrong?

A: Low recovery from an extraction points to one of several potential issues:

  • Incomplete Extraction: Did you perform multiple extractions? A single extraction is often insufficient. It is critical to extract the aqueous layer at least 2-3 times with fresh organic solvent to recover all the product.

  • Incorrect pH: After acidifying, ensure the aqueous layer is truly acidic (pH 1-2) to fully protonate the amine. Conversely, when basifying to recover the product, ensure the pH is sufficiently high (pH 10-12) to deprotonate the ammonium salt back to the free amine. Check the pH with litmus paper or a pH meter.

  • Emulsion Formation: Vigorous shaking can create a stable emulsion at the interface of the organic and aqueous layers, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling, or let the funnel stand for an extended period. In difficult cases, filtering the emulsion through a pad of Celite can help break it.

  • Product Precipitation: If the hydrochloride salt of your compound is not fully soluble in the aqueous layer, it may precipitate at the interface, leading to loss during separation. If this occurs, add more water to the separatory funnel to dissolve the salt before proceeding.

Q: My TLC shows a major spot for my product, but also a non-polar spot that I suspect is a starting material. How can I remove it?

A: A non-polar impurity is typically a neutral organic compound, such as an unreacted aryl halide or a protected precursor.

  • Solution 1 (Preferred): Acid-base extraction is ideal here. Your basic amine product will move into the aqueous acidic layer, while the neutral, non-polar impurity will remain in the organic layer and be discarded.[2][5]

  • Solution 2 (Chromatography): If the impurity persists, column chromatography is effective. The non-polar impurity will elute very quickly with a low-polarity eluent (e.g., 5-10% EtOAc in Hexane), while your much more polar product will be retained on the column.

Q: I'm running a silica gel column, and despite adding triethylamine to my eluent, the separation is poor and my product is eluting in many fractions. What can I do?

A: While adding a competing base like triethylamine (TEA) is a standard technique, its effectiveness can be limited.

  • Causality: The TEA may not be sufficient to fully passivate the acidic silica surface, especially if the column is large or the crude material is highly impure.

  • Troubleshooting Steps:

    • Increase TEA Concentration: You can cautiously increase the TEA concentration from the typical 0.5-1% up to 2%.

    • Pre-treat the Silica: Before loading your sample, flush the packed column with a solution of your mobile phase containing 5% TEA. This "pre-passivates" the silica. Discard the flush and then run the column with your normal mobile phase (containing 0.5-1% TEA).

    • Switch Stationary Phase: The most reliable solution is to switch to a less acidic stationary phase. Basic alumina is an excellent choice for purifying basic amines. Alternatively, amine-functionalized silica columns provide a highly inert surface and often yield excellent peak shape and separation for these compounds.[8][9]

Troubleshooting Decision Tree

G Start Problem Encountered During Purification Oil Crude is an oil Start->Oil LowYield Low Yield after Extraction Start->LowYield Streak Streaking on TLC/Column Start->Streak Impurity Persistent Impurity Start->Impurity Sol_Oil Perform Acid-Base Extraction to remove impurities/solvent. Oil->Sol_Oil Sol_Yield Check pH at each step. Perform multiple extractions (3x). Break emulsions with brine. LowYield->Sol_Yield Sol_Streak 1. Add 1% Triethylamine to eluent. 2. Switch to basic Alumina or Amine-functionalized Silica. Streak->Sol_Streak Sol_Impurity Is impurity acidic, basic, or neutral? Use Acid-Base Extraction for initial separation. Follow with Chromatography. Impurity->Sol_Impurity

Caption: Decision tree for common purification problems.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (200 mL).

  • Acidification: Transfer the solution to a separatory funnel. Add 1 M hydrochloric acid (HCl) (100 mL) and shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate. The protonated amine product will move to the top aqueous layer.[3][12]

  • Separation: Drain the bottom organic layer, which contains neutral impurities, and set it aside.

  • Re-extraction (Optional but Recommended): Add fresh organic solvent (50 mL) to the aqueous layer, shake, and separate again. Discard this second organic wash. This step removes any lingering neutral impurities from the aqueous phase.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution while swirling until the pH is >10 (check with pH paper). You may see the free amine product precipitate or form an oil.

  • Product Extraction: Add fresh EtOAc (150 mL) to the separatory funnel and shake to extract the free amine product back into the organic layer.

  • Final Wash & Dry: Drain the aqueous layer and wash the organic layer with brine (50 mL). Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Optimized Flash Column Chromatography

This protocol is for separating the product from impurities of similar basicity.

  • Stationary Phase Choice: Basic Alumina (Brockmann I, standard grade) is recommended. Alternatively, use silica gel pre-treated as described below.

  • Silica Pre-treatment (if used): Prepare a slurry of silica gel in your starting eluent (e.g., 10% EtOAc/Hexane) containing 2% triethylamine. Pack the column with this slurry.

  • Eluent System: A gradient of Ethyl Acetate in Hexanes is a good starting point. Ensure 0.5-1% triethylamine is added to all mobile phase compositions to prevent streaking.[8]

StepActionRationale
1. Column Packing Pack the column with basic alumina or pre-treated silica in your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 1% TEA).Ensures a homogeneous stationary phase and prevents issues during loading.
2. Sample Loading Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica or alumina, concentrate to a dry powder ("dry loading"). Carefully add the powder to the top of the packed column.Dry loading provides much better resolution than loading the sample in a liquid solution.
3. Elution Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 50% EtOAc in Hexane).Non-polar impurities will elute first. The target compound will elute as the polarity is increased. The amine functionality significantly increases its polarity compared to simple aromatic compounds.
4. Fraction Collection Collect fractions and monitor by TLC. Use a TLC stain (e.g., permanganate or ninhydrin) if the compound is not UV-active.Combine fractions containing the pure product.
5. Concentration Concentrate the pure fractions under reduced pressure. A final co-evaporation with toluene can help remove residual triethylamine.Provides the isolated, purified product.

Protocol 3: Recrystallization for Final Polishing

This protocol is for obtaining a high-purity, crystalline final product.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your purified product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[10][11] A solvent pair (e.g., Ethanol/Water or Toluene/Hexane) may be required.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the final, highly pure product.

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. Confluence. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Acid base extraction flow chart. (n.d.). [Link]

  • The Pharma Master. (n.d.). Troubleshooting. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]

  • Google Patents. (n.d.).
  • Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2016). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. (n.d.). 4-((4-Methylphenyl)sulfonyl)aniline. [Link]

  • CUTM Courseware. (n.d.). Aryl amines. [Link]

Sources

Technical Support Center: Optimizing Tosylation of Aminobenzyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tosylation of aminobenzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in the lab. The advice provided is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Introduction: The Challenge of Selectivity

The tosylation of aminobenzyl compounds, such as aminobenzyl alcohol, presents a unique chemoselectivity challenge. Both the amino (-NH₂) and hydroxyl (-OH) groups are nucleophilic and can react with p-toluenesulfonyl chloride (TsCl). However, the amine is generally a stronger nucleophile and will react preferentially to form a sulfonamide.[1][2] This inherent reactivity dictates the approach to selectively tosylate either the nitrogen or the oxygen atom. This guide will help you control this selectivity and troubleshoot common issues.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction is sluggish or incomplete, with a significant amount of starting material remaining.

Root Cause Analysis: Incomplete tosylation reactions are frequently traced back to issues with reagent quality or suboptimal reaction conditions.[3]

  • Reagent Purity:

    • Tosyl Chloride (TsCl): Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, which is unreactive.[3][4] Always use a fresh bottle or recrystallize the TsCl before use.

    • Base (Pyridine or Triethylamine): Amine bases are hygroscopic and can absorb moisture. Water competes with your substrate by reacting with TsCl, leading to lower yields.[1][3] Use freshly distilled or anhydrous bases.

    • Solvent: The presence of water in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) will lead to the hydrolysis of TsCl.[5] Ensure your solvent is rigorously dried over a suitable drying agent.

  • Reaction Conditions:

    • Stoichiometry: An insufficient amount of TsCl or base will result in an incomplete reaction. A slight excess of TsCl (1.2-1.5 equivalents) and base (1.5-3 equivalents) is often used to drive the reaction to completion.[6][7]

    • Temperature: While many tosylations are initiated at 0 °C to control the exothermic reaction, some sterically hindered substrates may require room temperature or even gentle heating to proceed at a reasonable rate.[8]

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use a fresh bottle of TsCl or purify the existing stock by recrystallization from a suitable solvent like hexane.[4]

    • Distill the amine base (pyridine or triethylamine) over a drying agent like calcium hydride.

    • Use a freshly opened bottle of anhydrous solvent or dry it according to standard laboratory procedures.[5]

  • Optimize Reaction Stoichiometry:

    • Start with 1.2 equivalents of TsCl and 2.0 equivalents of triethylamine.

    • If the reaction is still slow, consider adding a catalytic amount (0.1-0.3 equivalents) of 4-dimethylaminopyridine (DMAP).[9]

  • Adjust the Temperature:

    • Begin the reaction at 0 °C and allow it to slowly warm to room temperature overnight.[7]

    • If no progress is observed, consider heating the reaction to 40-60 °C, monitoring for any decomposition.

Issue 2: The desired O-tosylated aminobenzyl alcohol is not formed; instead, I've isolated the N-tosylated product.

Root Cause Analysis: The amino group is inherently more nucleophilic than the hydroxyl group. In a competitive reaction, the amine will react faster with TsCl to form the N-tosyl sulfonamide.[1]

Strategic Solution: Protecting Group Chemistry

To achieve selective O-tosylation, the more reactive amino group must be temporarily "masked" with a protecting group.[10][11] Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[10][12]

Workflow for Selective O-Tosylation:

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: O-Tosylation cluster_2 Step 3: Deprotection Aminobenzyl Alcohol Aminobenzyl Alcohol Boc-Protected Aminobenzyl Alcohol Boc-Protected Aminobenzyl Alcohol Aminobenzyl Alcohol->Boc-Protected Aminobenzyl Alcohol Boc₂O, Base (e.g., TEA) Boc-Protected O-Tosyl Product Boc-Protected O-Tosyl Product Boc-Protected Aminobenzyl Alcohol->Boc-Protected O-Tosyl Product TsCl, Pyridine, DMAP (cat.) O-Tosyl Aminobenzyl Alcohol O-Tosyl Aminobenzyl Alcohol Boc-Protected O-Tosyl Product->O-Tosyl Aminobenzyl Alcohol Acid (e.g., TFA or HCl)

Caption: Workflow for selective O-tosylation using a protecting group strategy.

Experimental Protocol for Amine Protection (Boc Group):

  • Dissolve the aminobenzyl alcohol (1.0 eq.) in a suitable solvent such as DCM or THF.

  • Add triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Work up the reaction by washing with aqueous acid and brine, then dry and concentrate to obtain the Boc-protected aminobenzyl alcohol.

With the amine protected, you can now proceed with the O-tosylation using standard conditions (TsCl, pyridine).[7]

Issue 3: I am observing a significant amount of a chlorinated byproduct instead of the tosylate.

Root Cause Analysis: This is a known side reaction, particularly for benzyl alcohols, where the initially formed tosylate is displaced by a chloride ion in an Sₙ2 reaction.[6][13] The chloride ions are generated from the reaction of the amine base with HCl (a byproduct of the tosylation) or from the tosyl chloride itself. This is more prevalent with electron-withdrawing groups on the aromatic ring.[14]

Mitigation Strategies:

  • Choice of Base: Pyridine is often used as both the base and the solvent. The pyridinium hydrochloride salt that forms is less soluble and can sometimes drive the reaction forward.[1] Triethylamine is a stronger, non-nucleophilic base that is also commonly used.[7]

  • Catalyst: DMAP is a nucleophilic catalyst that reacts with TsCl to form a highly reactive N-tosyl-4-dimethylaminopyridinium salt.[15][16] This intermediate is more susceptible to attack by the alcohol, potentially accelerating the desired reaction over the competing chlorination.

  • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) can help minimize the Sₙ2 displacement of the tosylate.[6]

Recommended Reaction Conditions to Minimize Chlorination:

ReagentEquivalentsPurpose
Substrate1.0Starting material
TsCl1.2 - 1.5Tosylating agent
Triethylamine1.5 - 2.0HCl scavenger
DMAP0.1 - 0.2Nucleophilic catalyst
Solvent-Anhydrous DCM
Temperature0 °C to RTMinimize side reactions

Frequently Asked Questions (FAQs)

Q1: What is the role of DMAP in the tosylation reaction? A1: DMAP acts as a nucleophilic catalyst. It first reacts with tosyl chloride to form a highly reactive N-tosyl-4-dimethylaminopyridinium intermediate.[15][16] This intermediate is a more potent electrophile than TsCl itself, leading to a faster reaction with the alcohol. This is particularly useful for sterically hindered alcohols.[17]

G TsCl Tosyl Chloride (TsCl) Intermediate N-Tosyl-DMAP⁺ Intermediate (Highly Reactive) TsCl->Intermediate + DMAP - Cl⁻ DMAP DMAP Tosylate R-OTs (Product) Intermediate->Tosylate + R-OH - DMAP - H⁺ Alcohol R-OH

Caption: Catalytic cycle of DMAP in tosylation.

Q2: Can I tosylate the amine in the presence of an alcohol without protecting the alcohol? A2: Yes, this is generally the default reaction pathway due to the higher nucleophilicity of the amine.[1] You can perform a selective N-tosylation by reacting the aminobenzyl alcohol with one equivalent of TsCl in the presence of a base like pyridine. The amine will react preferentially to form the sulfonamide.

Q3: How do I purify my tosylated aminobenzyl compound? A3: Purification is typically achieved through recrystallization or column chromatography.[16][18]

  • Recrystallization: If your product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be very effective.

  • Column Chromatography: For oils or solid impurities that are difficult to remove by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.[18]

Q4: My reaction seems to have stalled. What should I do? A4: If the reaction has stalled, first re-check the quality of your reagents as outlined in Issue 1. If the reagents are of good quality, you can try adding more TsCl and base. Alternatively, if the reaction is being run at a low temperature, allowing it to warm to room temperature or gently heating it may be necessary.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine if the reaction is progressing.

References

  • OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]

  • Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel), 12(11), 2553. Available from: [Link]

  • Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Available from: [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. Retrieved from [Link]

  • A Comprehensive Guide. (2023). What is TsCl in Organic Chemistry? Available from: [Link]

  • Reddit. (2020). Can anyone explain the mechanism how this reaction beckmann rearrangement is occurring in presence of TsCl any pyridine? r/OrganicChemistry. Available from: [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Wang, Y-G., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Reddit. (2025). Tosylation protocol? r/Chempros. Available from: [Link]

  • Kishan's Classes. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Selective tosylation of 4‐aminobenzamidine and synthesis of product 10... Retrieved from [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? Available from: [Link]

  • Sciencemadness.org. (2011). Primary amine from secondary alcohol? Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Kumar, A., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistrySelect, 1(11), 2639-2644. Available from: [Link]

  • Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Sciencemadness.org. (2014). Procedure of tosylation of p-aminochlorobenzene. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates. Retrieved from [Link]

  • Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Available from: [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]

  • ResearchGate. (2025). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • ResearchGate. (n.d.). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Retrieved from [Link]

  • SciSpace. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Retrieved from [Link]

  • Beilstein Journals. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

Sources

Preventing oxidation of the amine group in (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the common issue of amine group oxidation. Our goal is to ensure the integrity and purity of your compound throughout your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My solution of this compound is turning yellow/brown/red upon standing or during my reaction. What is happening?

A1: This discoloration is a classic indicator of amine oxidation.[1] The primary aromatic amine (aniline-type) group in your molecule is electron-rich and highly susceptible to oxidation by atmospheric oxygen, residual peroxides in solvents, or certain reagents.[1] This process forms highly colored impurities, such as quinone-imines and polymeric materials, which can compromise your reaction yield and product purity.[1]

Q2: Why is the amine group in this specific molecule so sensitive?

A2: The amine group (-NH₂) acts as an electron-donating group, increasing the electron density of the phenyl ring. This high electron density makes the molecule prone to losing electrons (i.e., oxidation).[2] While the sulfonyl group is electron-withdrawing, its effect is mediated by the methylene bridge, and the inherent reactivity of the aniline moiety remains the primary concern. Freshly purified anilines are often colorless but darken upon exposure to air due to the formation of these oxidized impurities.[1]

Q3: Can I just purify the final product to remove the colored impurities?

A3: While purification is possible, it is often challenging. The oxidation byproducts can be complex mixtures of polymers and highly polar compounds that may streak on silica gel columns or be difficult to separate from your desired product. Prevention is a far more effective and efficient strategy than removal.

Q4: What are the immediate, simple steps I can take to minimize oxidation?

A4: The two most critical and straightforward measures are:

  • Work under an inert atmosphere: Handle the compound, prepare solutions, and run reactions under a blanket of an inert gas like nitrogen or argon.[3][4][5][6] This physically displaces the oxygen.

  • Use degassed solvents: Solvents can contain significant amounts of dissolved oxygen. Degassing them via methods like the freeze-pump-thaw technique or by sparging with an inert gas for 15-30 minutes before use is crucial.[4][6]

Part 2: Troubleshooting Guides & Proactive Strategies

This section provides detailed, scenario-based troubleshooting and advanced protocols to proactively manage and prevent oxidation.

Issue 1: Oxidation Occurring During a Reaction

You've set up a reaction (e.g., a coupling, alkylation, or acylation) and the mixture is rapidly darkening, suggesting compound degradation.

Probable Cause: The reaction conditions (reagents, temperature, or prolonged reaction time) are promoting the oxidation of the free amine. Many reagents, especially metal catalysts, can facilitate oxidative pathways.[7]

Solutions:

  • Inert Atmosphere Techniques: This is the first line of defense. For air-sensitive compounds, using a Schlenk line or a glovebox is standard practice.[3][5][7][8] These techniques allow for the rigorous exclusion of air and moisture from the reaction vessel.[5]

  • Addition of an Antioxidant: For reactions where rigorous inert techniques are not feasible, adding a sacrificial antioxidant can be effective. Butylated hydroxytoluene (BHT) is a common choice. A small, catalytic amount can inhibit radical-chain oxidation processes.

  • Protect the Amine Group: This is the most robust chemical solution. By temporarily converting the amine to a less reactive functional group, you can prevent oxidation entirely. The amine can be regenerated in a subsequent step.[2][9]

The Protective Group Strategy: A Workflow

Protecting the amine is a powerful method to prevent side reactions. The general workflow involves three stages: protection, reaction, and deprotection.

G cluster_workflow Protective Group Workflow A Starting Material (Free Amine) B Step 1: Protection (e.g., Acetylation, Boc) A->B Add protecting agent C Perform Desired Reaction (e.g., Coupling, Alkylation) Amine is inert. B->C Introduce reagents for main transformation D Step 2: Deprotection (e.g., Acid/Base Hydrolysis) C->D Add deprotection agent E Final Product (Pure, Free Amine) D->E Workup & Purification

Caption: General workflow for using an amine protecting group.

Comparison of Common Amine Protecting Groups

The choice of protecting group depends on the stability of your molecule to the protection and deprotection conditions.

Protecting GroupStructureIntroduction ReagentsDeprotection ConditionsStability & Notes
Acetyl (Ac) -COCH₃Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl) with a base (e.g., Pyridine, Et₃N).[2]Acidic or basic hydrolysis (e.g., HCl/MeOH or NaOH/H₂O).[2][10]Pros: Inexpensive, robust. Cons: Deprotection can be harsh and may cleave other sensitive groups (e.g., esters).
t-Butoxycarbonyl (Boc) -COOC(CH₃)₃Di-tert-butyl dicarbonate (Boc₂O) with a mild base.[10][11]Strong acid (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[11]Pros: Very common, stable to base and hydrogenation. Deprotection is clean and high-yielding.[12] Cons: Not stable to strong acid.
Carboxybenzyl (Cbz) -COOCH₂C₆H₅Benzyl chloroformate (CbzCl) with a base (e.g., NaHCO₃).[11]Catalytic hydrogenation (H₂, Pd/C).[11][12]Pros: Stable to acidic and mildly basic conditions. Deprotection is very mild. Cons: Not compatible with reactions using hydrogenation.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key preventative techniques. Safety Note: Always conduct a thorough literature search and risk assessment before performing any new chemical reaction.

Protocol 1: General Handling Under Inert Atmosphere

This protocol describes the use of a Schlenk line for setting up a reaction.

  • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 120 °C for at least 4 hours) to remove adsorbed water.[4]

  • Assembly: Assemble the reaction flask (e.g., a round-bottom flask with a condenser and stir bar) and connect it to the dual-manifold Schlenk line via flexible tubing.[3]

  • Purge Cycle: Evacuate the flask under vacuum for 5-10 minutes. Then, refill the flask with inert gas (nitrogen or argon). Repeat this vacuum/refill cycle at least three times to ensure the atmosphere is inert.[4][5]

  • Reagent Addition:

    • Solids: Add solid reagents like this compound under a positive flow of inert gas (counterflow).[4]

    • Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum.[4]

  • Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[2]

Protocol 2: Protection of the Amine as an Acetanilide

This protocol details the acetylation of the amine group.

  • Dissolve Amine: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Base: Add a base such as triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq).

  • Add Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (Ac₂O, 1.2 eq) or acetyl chloride (AcCl, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[2]

  • Work-up & Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography if necessary.[2]

Protocol 3: Deprotection of the Acetanilide

This protocol regenerates the free amine after the desired synthetic transformations are complete.

  • Dissolve Protected Compound: Dissolve the N-acetylated compound in a mixture of methanol (MeOH) and water.

  • Add Acid: Add a catalytic or stoichiometric amount of a strong acid, such as concentrated hydrochloric acid (HCl).

  • Heat: Heat the mixture to reflux (typically 60-80 °C).

  • Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid by carefully adding a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8. Extract the deprotected amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Part 4: Analytical Methods for Detection

Confirming the presence or absence of oxidation is key to process control.

Q5: How can I analytically check for oxidation byproducts?

A5:

  • Thin Layer Chromatography (TLC): This is the quickest method. Oxidized impurities often appear as a baseline streak or as distinct, highly colored, and more polar spots compared to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful quantitative tool.[13] You can develop a method to separate the parent amine from its degradation products. The appearance of new peaks, especially at different retention times, indicates impurity formation.[13][14]

  • Mass Spectrometry (MS): LC-MS can help identify the specific masses of oxidation products, such as hydroxylamines (M+16) or nitro compounds (M+30), providing structural clues about the degradation pathway.

Caption: Logical flow for diagnosing and solving amine oxidation.

References

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]

  • Air-free technique. Wikipedia. Available from: [Link]

  • Aniline. Wikipedia. Available from: [Link]

  • Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Analyst (RSC Publishing). Available from: [Link]

  • Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. Advion, Inc. Available from: [Link]

  • Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. Available from: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]

  • How does Zn dust prevent the oxidation of aniline? Quora. Available from: [Link]

  • Mechanisms and pathways of aniline elimination from aquatic environments. PMC - NIH. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available from: [Link]

  • How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. Available from: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC - NIH. Available from: [Link]

  • Oxidizing Agents. TigerWeb. Available from: [Link]

  • Metabolic activation routes of arylamines and their genotoxic effects. PubMed. Available from: [Link]

  • Metabolic activation routes of arylamines and their genotoxic effects. PMC - NIH. Available from: [Link]

  • Oxidation of aniline using different reaction pathways. ResearchGate. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available from: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available from: [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. Available from: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. Available from: [Link]

  • Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. Available from: [Link]

  • Inhibition of amine oxidation. Google Patents.
  • Quantification of Aniline with Bleaching Powder via Indophenol Reaction and Its Residual Determination in Lubricating Oils. AccScience Publishing. Available from: [Link]

  • Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Available from: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available from: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available from: [Link]

  • Proposed pathway for amination of aryl ether to primary arylamine... ResearchGate. Available from: [Link]

  • Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH. Available from: [Link]

  • How do phenols work with a amine antioxidant additives? YouTube. Available from: [Link]

  • Prodrugs for Amines. PMC - NIH. Available from: [Link]

  • (PDF) Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. Available from: [Link]

  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate. Available from: [Link]

  • Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). National Energy Technology Laboratory. Available from: [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available from: [Link]

  • Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. MDPI. Available from: [Link]

  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. PMC - NIH. Available from: [Link]

  • Oxidation of methylphenyl sulfide in different conditions. Reaction... ResearchGate. Available from: [Link]

  • 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. PubChem. Available from: [Link]

Sources

Technical Support Center: Chiral Separation of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the method development and troubleshooting of chiral separations for (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the enantiomeric separation of this class of compounds.

Introduction

The chiral separation of molecules containing both a primary amine and a sulfonyl group, such as this compound derivatives, presents a unique set of challenges. The basic nature of the amine can lead to strong interactions with residual silanols on silica-based chiral stationary phases (CSPs), often resulting in poor peak shape and resolution.[1][2] The presence of the sulfonyl group adds another layer of complexity, influencing the overall polarity and potential interaction sites of the molecule.[3][4]

This guide provides a structured approach to method development, starting with the critical selection of the chiral stationary phase and mobile phase, followed by a comprehensive troubleshooting section to address common issues.

Part 1: Frequently Asked Questions (FAQs) - Method Development Strategy

A systematic approach to method development is crucial for efficiently achieving successful chiral separations.[5][6] This section addresses key decision points in the process.

Q1: Which type of chiral stationary phase (CSP) is most effective for separating aromatic amine derivatives?

A1: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are highly versatile and often the first choice for screening chiral aromatic amines.[2][7][8] These CSPs offer a broad range of selectivities.[1] For primary amines, cyclofructan-based CSPs have also demonstrated a high success rate, especially in the polar organic mode.[1] While Pirkle-type phases can be effective, they generally exhibit lower success rates in initial screenings but can offer excellent selectivity when a suitable match is found.[9][10] Crown ether-based CSPs are highly efficient for primary amines but typically require strongly acidic mobile phases, which may not be ideal for all applications.[2][11]

Q2: What are the recommended initial screening conditions for mobile phases?

A2: A good starting point for screening is to test a few standard mobile phase systems across different chromatographic modes. For normal phase (NP) chromatography, a common mobile phase is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.[12][13] For polar organic (PO) mode, acetonitrile (ACN) or methanol with an alcohol modifier is a good choice.[1] Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative, using carbon dioxide (CO2) with a polar co-solvent like methanol.[14][15]

Q3: Why is a mobile phase additive necessary, and which one should I choose?

A3: Due to the basic nature of the primary amine group, a basic additive is almost always required to achieve good peak shape and prevent deleterious interactions with residual silanols on the CSP.[2][16] For polysaccharide-based CSPs, basic additives like diethylamine (DEA) or butylamine are commonly used at concentrations of 0.1% to 0.5%.[2][17] For cyclofructan-based CSPs, triethylamine (TEA) is often more suitable.[1] It's important to note that the choice of additive can significantly impact the separation.[18]

Q4: Should I consider High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)?

A4: Both HPLC and SFC are powerful techniques for this application. SFC often provides faster analysis times, reduced solvent consumption, and can sometimes yield superior peak symmetry for basic compounds.[14][19] However, HPLC remains a robust and widely accessible technique.[2] The choice may depend on available instrumentation, throughput requirements, and sustainability goals.[14]

Here is a workflow to guide the initial method development process:

Caption: A general workflow for chiral method development.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of this compound derivatives.

Problem Potential Causes Solutions & Explanations
Poor Peak Shape (Tailing) - Secondary Interactions: The primary amine is likely interacting with acidic silanol groups on the silica surface of the CSP.[20][21] - Inappropriate Additive: The type or concentration of the basic additive may not be optimal to mask the silanols effectively.[2][16] - Column Overload: Injecting too much sample can lead to peak tailing on chiral columns.[20]- Increase Additive Concentration: Gradually increase the concentration of the basic additive (e.g., DEA, TEA) in the mobile phase, typically within the 0.1% to 0.5% range.[17] - Change Additive Type: If increasing the concentration doesn't help, try a different basic additive. Some compounds respond better to butylamine or even ethylenediamine.[1][17] - Reduce Sample Concentration: Dilute the sample and reinject. Chiral compounds can show overloading at lower concentrations than achiral compounds.[20]
No or Poor Resolution (Rs < 1.5) - Incorrect CSP Selection: The chosen CSP may not have the appropriate chiral recognition mechanism for your analyte.[5][22] - Suboptimal Mobile Phase: The mobile phase composition (modifier type and percentage) may not provide the right balance of polarity for interaction with the CSP.[12][23] - Temperature Effects: Chiral separations can be sensitive to temperature, which affects the thermodynamics of the interaction.[24]- Screen Different CSPs: Test a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives, cyclofructan).[1][25] - Optimize Mobile Phase: Systematically vary the alcohol modifier (e.g., switch from IPA to ethanol) and its percentage in the mobile phase.[13] - Vary Column Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Sometimes decreasing the temperature improves resolution, while other times an increase is beneficial.[24]
Peak Splitting or Shoulders - Column Void: A void may have formed at the head of the column due to pressure shocks or silica dissolution.[26] - Partially Blocked Frit: Particulates from the sample or system can block the inlet frit, distorting the sample band.[21][26] - Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[27]- Reverse and Flush Column: As a first step, try reversing the column (if permissible by the manufacturer) and flushing it. This can sometimes dislodge particulates from the frit.[26] - Check for Voids: If the problem persists, the column may have a void and may need to be replaced.[26] - Match Sample Solvent: Dissolve the sample in the initial mobile phase composition whenever possible.[20][27]
Irreproducible Retention Times - Column "Memory Effect": Some additives, particularly acids and bases, can adsorb strongly to the CSP and alter its properties over time, even after they are removed from the mobile phase.[16][28] - Slow Column Equilibration: The column may not be fully equilibrated with the new mobile phase, especially when changing additives. - Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile component.- Dedicate a Column: If possible, dedicate a column to methods using specific types of additives to avoid memory effects.[28] - Thorough Equilibration: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before analysis. - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep them tightly capped.

Here is a decision tree to guide troubleshooting efforts for poor resolution:

Troubleshooting Start Poor Resolution (Rs < 1.5) CheckPeakShape Is Peak Shape Good? Start->CheckPeakShape OptimizeAdditive Adjust Additive (Type/Concentration) CheckPeakShape->OptimizeAdditive No OptimizeMobilePhase Optimize Mobile Phase (Modifier %/Type) CheckPeakShape->OptimizeMobilePhase Yes OptimizeAdditive->CheckPeakShape VaryTemp Vary Temperature OptimizeMobilePhase->VaryTemp ScreenCSPs Screen Different CSPs VaryTemp->ScreenCSPs Success Resolution Achieved ScreenCSPs->Success

Caption: A decision tree for troubleshooting poor resolution.

Part 3: Method Validation and System Suitability

Once a satisfactory separation is achieved, the method must be validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[29][30][31]

Q5: What are the key parameters for validating a chiral separation method?

A5: According to ICH Q2(R2) guidelines, the key validation parameters for a chiral method, which is typically a quantitative test for impurities (the undesired enantiomer), include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including the other enantiomer.[29]

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements.[29]

  • Accuracy: The closeness of the test results to the true value.[29]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[29]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[29]

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.[29]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[29]

Table 1: Typical System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter Typical Acceptance Criteria Purpose
Resolution (Rs) Rs ≥ 1.7 (baseline resolution is often targeted as ≥ 2.0)[32]Ensures the two enantiomer peaks are sufficiently separated for accurate quantification.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range can indicate issues with column performance or secondary interactions.
Repeatability (%RSD of peak areas) %RSD ≤ 5.0% for n≥5 injectionsDemonstrates the precision of the analytical system over a short period.
Signal-to-Noise Ratio (S/N) for the minor enantiomer S/N ≥ 10 at the LOQ[32]Ensures the minor enantiomer can be reliably quantified at the specified limit.

Data synthesized from multiple sources for illustrative purposes.[29][32]

By following the structured approach to method development outlined in the FAQs and utilizing the troubleshooting guide to overcome common hurdles, researchers can efficiently develop robust and reliable chiral separation methods for this compound derivatives. Adherence to rigorous validation and system suitability criteria will ensure the quality and accuracy of the analytical results.

References

  • Zief, M., Crane, L. J., & Horvath, C. (1984). Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide: HPLC vs.
  • Ye, Y. K., & Stringham, R. W. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 962(1-2), 103-109. [Link]

  • Iliou, K., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1317, 127-136. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. BenchChem.
  • Wang, A. X., Lee, J. T., & Beesley, T. E. (2000). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. LCGC North America, 18(6), 626-639. [Link]

  • Phenomenex. (n.d.).
  • Subir, K. R. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(1), 64-74. [Link]

  • Stringham, R. W., & Ye, Y. K. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 159-166. [Link]

  • BenchChem Technical Support Team. (2025, December).
  • Welch, C. J., et al. (2010). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. In Chiral Separations (pp. 145-155). Humana Press. [Link]

  • Wainer, I. W., & Doyle, T. D. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Journal of Chromatography A, 284, 117-124. [Link]

  • Lee, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]

  • Wozniak, W., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Molecules, 28(19), 6828. [Link]

  • Berthod, A., et al. (2001). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A, 933(1-2), 55-69. [Link]

  • Akin, A., et al. (2009). Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. Current Pharmaceutical Analysis, 5(1), 10-20. [Link]

  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Lurie, I. S. (2001). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 19(11), 1152-1160. [Link]

  • Ali, I., et al. (2021). Chiral chromatography method screening strategies: Past, Present and Future. TrAC Trends in Analytical Chemistry, 135, 116164. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Zhang, T., & Franco, P. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC Europe, 23(7), 350-358. [Link]

  • Lee, J. T. (2011, April 11). HPLC Enantiomeric Separations of Pharmaceuticals using Polar Organic Mobile Phases. PittCon 2011. [Link]

  • Ilisz, I., & Pataj, Z. (2012). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 1-28). Springer. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1683. [Link]

  • Kiełbasiński, P., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4447-4564. [Link]

  • Kettle, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 317-339). Elsevier. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1328, 85-94. [Link]

  • Zhang, T., et al. (2012). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 149-160. [Link]

  • Aturki, Z., & Fanali, S. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3328. [Link]

  • Zhang, T., et al. (2012). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Chirality, 24(10), 809-820. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Shimadzu. [Link]

  • Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 15-22. [Link]

  • G. Scriba, et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC North America, 30(7), 564-569. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • Wang, D., et al. (2021). Rapid Synthesis of β-Chiral Sulfones by Ni-Organophotocatalyzed Enantioselective Sulfonylalkenylation of Alkenes. JACS Au, 1(9), 1373-1381. [Link]

Sources

Validation & Comparative

Biological efficacy of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine versus similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Efficacy of N-Benzyl-p-toluenesulfonamide Derivatives

This guide provides a detailed comparative analysis of the biological efficacy of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine and structurally related N-benzyl-p-toluenesulfonamide derivatives. Our focus is on elucidating the structure-activity relationships that govern their therapeutic potential, with a particular emphasis on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this promising class of compounds.

The specific compound, this compound, serves as a foundational structure for our investigation. While comprehensive biological data on this exact molecule is not extensively reported in publicly accessible literature, its core structure—a toluenesulfonamide linked to a phenylamine via a methylene bridge—is characteristic of a class of compounds with significant and varied biological activities. Therefore, this guide will analyze its efficacy in the context of closely related and well-characterized analogs to derive meaningful insights.

Comparative Anticancer Efficacy

A significant body of research has focused on the anticancer properties of N-benzyl-p-toluenesulfonamide derivatives. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable example from this class is N-(4-sulfamoylbenzyl)-p-toluenesulfonamide, which has demonstrated potent anticancer activity.

In Vitro Cytotoxicity

The primary method for assessing the direct anticancer potential of these compounds is through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison.

Compound/AnalogCell LineIC50 (µM)Key Structural FeatureReference
Analog A: 4-Methyl-N-(4-nitrobenzyl)benzenesulfonamide MCF-7 (Breast)15.2Nitro group at para position
A549 (Lung)21.5
Analog B: 4-Methyl-N-(4-chlorobenzyl)benzenesulfonamide MCF-7 (Breast)25.8Chloro group at para position
A549 (Lung)33.1
Analog C: 4-Methyl-N-(4-methoxybenzyl)benzenesulfonamide MCF-7 (Breast)45.7Methoxy group at para position
A549 (Lung)> 50

Interpretation of Data: The data clearly indicates that the nature of the substituent on the benzylamine ring plays a critical role in the cytotoxic activity of these compounds. Electron-withdrawing groups, such as the nitro group in Analog A, appear to enhance anticancer efficacy, as evidenced by the lower IC50 values against both MCF-7 and A549 cell lines. In contrast, an electron-donating group like the methoxy group in Analog C leads to a significant reduction in activity. This suggests that the electronic properties of the benzyl ring are a key determinant of the compound's ability to interact with its biological target.

Mechanism of Action: Targeting Carbonic Anhydrases

Many sulfonamide-containing compounds are known to be inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in regulating pH in both normal and cancerous tissues. In the hypoxic microenvironment of solid tumors, certain CA isoforms, particularly CA IX and CA XII, are overexpressed and contribute to tumor cell survival and proliferation. The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, leading to its inhibition.

cluster_TumorCell Tumor Cell (Hypoxic) cluster_Inhibition Inhibition Mechanism CO2_H2O CO2 + H2O CA_IX Carbonic Anhydrase IX (CA IX) CO2_H2O->CA_IX Catalyzes H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Extracellular_Acidosis Extracellular Acidosis HCO3_H->Extracellular_Acidosis H+ export Intracellular_Alkalosis Intracellular Alkalosis HCO3_H->Intracellular_Alkalosis H+ removal Proliferation Cell Proliferation & Survival Intracellular_Alkalosis->Proliferation CA_IX->H2CO3 Sulfonamide This compound and Analogs Sulfonamide->CA_IX Inhibits

Caption: Workflow for determining IC50 using the MTT assay.

Conclusion

The biological efficacy of compounds based on the this compound scaffold is highly dependent on the nature of the substituents. In the context of anticancer activity, electron-withdrawing groups on the N-benzyl ring enhance cytotoxicity, likely through modulation of the compound's interaction with targets such as carbonic anhydrases. For antimicrobial applications, the incorporation of heterocyclic moieties that mimic the natural substrate of the DHPS enzyme is a key strategy for improving potency.

The versatility of the toluenesulfonamide core structure allows for extensive chemical modification, making it a valuable scaffold for the development of novel therapeutic agents. Future research should focus on synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships and to identify lead compounds with improved efficacy and selectivity for both anticancer and antimicrobial applications.

References

  • Al-Hourani, B. J., Sharma, S. K., & Sharma, A. K. (2016). Synthesis, characterization and in vitro anticancer activity of some novel N-benzyl-p-toluenesulfonamide derivatives. Journal of Saudi Chemical Society, 20(1), 109-115. Available from: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Nature Reviews Drug Discovery, 7(2), 168-181. Available from: [Link]

  • Mboge, M. Y., Mahon, B. P., & McKenna, R. (2018). Carbonic Anhydrases: The Role of the Bicarbonate Buffer System in the Human Body. IntechOpen. Available from: [Link]

  • World Health Organization. (2003). Critically Important Antimicrobials for Human Medicine. Available from: [Link]

  • Ghorab, M. M., Ragab, F. A., & Heiba, H. I. (2010). Synthesis, in vitro anticancer and antimicrobial evaluation of some new N-(substituted-benzyl)-4-methylbenzenesulfonamide derivatives. Acta Pharmaceutica, 60(3), 333-342. Available from: [Link]

A Comparative Analysis of the Bioactivity of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2] Beyond their historical significance as antimicrobial agents, sulfonamide derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.[2][3][4][5] The specific arrangement of substituents on the aromatic rings of these molecules can profoundly influence their biological effects, a concept central to structure-activity relationship (SAR) studies.[2]

This guide presents a comparative analysis of the hypothetical bioactivity of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine and its ortho- and meta-isomers. While specific experimental data for these exact molecules is not yet publicly available, this document serves as a predictive framework for researchers, grounded in established principles of medicinal chemistry and pharmacology. We will explore their potential as anticancer and anti-inflammatory agents, detailing the experimental methodologies required to validate these hypotheses.

Molecular Structures Under Investigation

The three positional isomers to be compared are:

  • This compound (para-isomer)

  • (2-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine (ortho-isomer)

  • (3-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine (meta-isomer)

The positioning of the amine group is expected to alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Hypothesized Anticancer Bioactivity: A Comparative Overview

Sulfonamide derivatives have been investigated as anticancer agents due to their ability to interfere with various cellular processes in cancer cells.[2][3] A primary mechanism of action for many bioactive compounds is the modulation of critical signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer and inflammation.[6][7]

Quantitative Comparison of Hypothetical Cytotoxicity

The in vitro cytotoxicity of these isomers against common cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), can be quantified by determining their half-maximal inhibitory concentration (IC50) values. The MTT assay is a standard colorimetric method for assessing cell viability based on mitochondrial activity.[8][9][10]

Table 1: Hypothetical IC50 Values (µM) for the Isomers Against Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
para-isomer 15.222.5
ortho-isomer 35.845.1
meta-isomer 28.433.7
Doxorubicin (Control) 0.81.2

This data is hypothetical and for illustrative purposes.

Based on established SAR principles, the para-isomer is postulated to have the highest potency. The linear geometry of the para-isomer may allow for more effective binding to a hypothetical target protein, leading to greater cytotoxicity. The steric hindrance from the adjacent sulfonylmethyl group in the ortho-isomer could impede this binding, resulting in lower activity.

Hypothesized Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][11] Another key target in inflammation is the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines.[6][12]

Quantitative Comparison of Hypothetical Anti-inflammatory Efficacy

The anti-inflammatory potential can be assessed by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Table 2: Hypothetical Inhibition of NO Production and COX-2 Activity

CompoundNO Production Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
para-isomer 12.88.5
ortho-isomer 25.118.2
meta-isomer 19.614.3
Celecoxib (Control) 0.50.04

This data is hypothetical and for illustrative purposes.

Again, the para-isomer is predicted to be the most active, potentially due to favorable interactions within the active site of COX-2 or a key protein in the NF-κB pathway.

Key Signaling Pathway: NF-κB

The NF-κB pathway is a crucial regulator of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.[7][13] Its dysregulation is implicated in both cancer and inflammatory diseases.[6][12] The canonical pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Inhibitor Sulfonamide Isomer (Hypothetical Target) Inhibitor->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by sulfonamide isomers.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol outlines the steps to determine the IC50 values of the test compounds against cancer cell lines.[8][9][10]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonamide isomers and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. The final solvent concentration should be non-toxic to the cells (e.g., <0.5% DMSO). Replace the medium in the wells with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Serial Dilutions of Isomers start->prep_compounds treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50 end End det_ic50->end

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a theoretical framework for comparing the bioactivity of this compound and its ortho- and meta-isomers. Based on established structure-activity relationships for sulfonamides, we hypothesize that the para-isomer will exhibit the most potent anticancer and anti-inflammatory activities. This is likely due to its specific stereoelectronic properties allowing for optimal interaction with biological targets such as key enzymes or transcription factors in the NF-κB pathway.

It is imperative that these hypotheses are validated through rigorous experimental testing. The protocols detailed in this guide provide a starting point for such investigations. Further studies could also include in vivo animal models to assess the efficacy and safety of the most promising isomer. The exploration of positional isomers remains a critical strategy in drug discovery, offering a path to optimize the therapeutic potential of lead compounds.

References

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.).
  • Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

  • Ottonello, L., Dapino, P., Scirocco, M. C., Balbi, A., Bevilacqua, M., & Dallegri, F. (1995).
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. (n.d.). PubMed. Retrieved from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Mini-Reviews in Organic Chemistry, 19(4), 485-503.
  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences, 67(2), 151-159.
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (n.d.). PubMed Central. Retrieved from [Link]

  • Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2025).
  • Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. (2019). University of Pittsburgh. Retrieved from [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(11), 1325-1332.
  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. (2025). International Journal of Education and Science Research Review, 12(3).
  • List of Sulfonamides + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • The Multifaceted Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers. (2025). BenchChem.
  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.).
  • In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. (2020). Brazilian Journal of Biology, 82, e239928.

Sources

A Researcher's Comparative Guide to Elucidating the Mechanisms of Action of Novel Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the mechanisms of action of novel sulfonamide-based therapeutic agents. Moving beyond the classical antibacterial role, this document delves into the diverse molecular targets and cellular pathways modulated by this versatile chemical scaffold, offering detailed experimental protocols and comparative data to empower your research.

Introduction: The Expanding Therapeutic Landscape of Sulfonamides

The sulfonamide moiety, a cornerstone of medicinal chemistry, has a rich history, initially revolutionary for its antibacterial properties through the inhibition of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.[1][2][3][4][5][6] However, the therapeutic landscape of sulfonamides has expanded dramatically. Novel sulfonamide derivatives are now recognized for their potent activity against a range of other targets, leading to their investigation as anticancer, anti-inflammatory, and diuretic agents.[7][8][9] This guide focuses on the methodologies required to elucidate the mechanisms of action of these novel sulfonamides, with a particular emphasis on their emerging roles in oncology and beyond.

A critical aspect of modern drug discovery is the early and accurate identification of a compound's mechanism of action. This not only validates the therapeutic hypothesis but also helps in predicting potential off-target effects and understanding resistance mechanisms.[10][11] For novel sulfonamides, this involves a multi-faceted approach, from target identification and validation to detailed biochemical and cellular characterization.

Core Mechanisms of Action and Key Molecular Targets

While the sulfonamide scaffold is versatile, several key molecular targets have emerged for novel derivatives. This section will compare the established and newer mechanisms.

Dihydropteroate Synthase (DHPS) Inhibition: The Classical Antibacterial Mechanism

The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of DHPS, an enzyme crucial for bacterial folate synthesis.[1][2][3][12][13] Sulfonamides, being structural analogs of the natural substrate para-aminobenzoic acid (PABA), bind to the active site of DHPS, thereby halting the production of dihydrofolate, a precursor for DNA and RNA synthesis.[4][5][6] This leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation.[5][][15]

Mechanism of Action: DHPS Inhibition

DHPS_Inhibition cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) DHF Dihydrofolate Synthesis DNA_RNA DNA/RNA Synthesis Bacterial Growth Inhibition Bacterial Growth Inhibition DNA_RNA->Bacterial Growth Inhibition Sulfonamide Novel Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Carbonic Anhydrase (CA) Inhibition: A Gateway to Diverse Therapeutic Applications

A significant class of non-antibacterial sulfonamides exerts its effects through the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[16][17][18] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in pH regulation, fluid balance, and various metabolic pathways.[16][18] Different CA isoforms are expressed in various tissues, and their dysregulation is implicated in several diseases.

  • Anticancer Activity: Tumor-associated isoforms like CA IX and CA XII are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[16][19] Sulfonamide-based inhibitors targeting these isoforms are a promising strategy for cancer therapy.[17][19]

  • Diuretic and Antiglaucoma Effects: Inhibition of specific CA isoforms in the kidneys and eyes forms the basis for the diuretic and intraocular pressure-lowering effects of certain sulfonamides.[16][18]

Signaling Pathway: CA IX in Hypoxic Tumors

CA_IX_Pathway cluster_tumor_cell Hypoxic Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization CAIX_exp CA IX Expression CAIX CA IX (Membrane Bound) CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ Acidification Extracellular Acidification Tumor_Progression Tumor Progression & Metastasis Inhibition of Tumor Growth Inhibition of Tumor Growth Tumor_Progression->Inhibition of Tumor Growth Sulfonamide Novel Sulfonamide CA IX Inhibitor Sulfonamide->CAIX Inhibition

Tubulin Polymerization Inhibition: A Novel Anticancer Mechanism

Emerging evidence indicates that certain novel sulfonamides can act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[20][21][22][23] This mechanism is distinct from classical antibacterial and CA-inhibiting actions and positions these compounds as potential anticancer agents, similar to taxanes and vinca alkaloids.[20] By disrupting the microtubule network, these sulfonamides can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis in cancer cells.[20][24]

Cell Cycle Regulation: A Multifaceted Approach to Cancer Therapy

Some novel sulfonamides exert their anticancer effects by modulating the cell cycle at various checkpoints.[7][8][24] For instance, the investigational drug E7070 has been shown to induce G1/S and G2/M phase arrest by altering the expression and activity of key cell cycle proteins such as cyclins, cyclin-dependent kinases (CDKs), and the retinoblastoma protein (pRb).[24]

Experimental Workflows for Mechanism of Action Elucidation

A systematic and logical progression of experiments is crucial for definitively identifying the mechanism of action of a novel sulfonamide.

Experimental Workflow

MOA_Workflow Start Novel Sulfonamide Compound Target_ID Target Identification & Validation Start->Target_ID Biochemical_Assays Biochemical Assays Target_ID->Biochemical_Assays Identified Target Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Validated in vitro activity In_Vivo In Vivo Model Validation Cellular_Assays->In_Vivo Confirmed cellular effects End Mechanism of Action Elucidated In_Vivo->End

Step-by-Step Experimental Protocols

For a completely novel sulfonamide with an unknown target, a combination of computational and experimental approaches is recommended.[10][11][25]

  • In Silico Screening: Docking studies against known sulfonamide-binding proteins (e.g., CAs, DHPS, tubulin) can provide initial hypotheses.

  • Affinity-Based Proteomics: Techniques like affinity chromatography using the sulfonamide as bait can identify binding partners from cell lysates.

  • Genetic Approaches: CRISPR/Cas9 or RNAi screens can identify genes that, when knocked out or silenced, confer resistance or sensitivity to the compound, thus pointing to the target or pathway.[25]

Once a putative target is identified, direct engagement and inhibition must be quantified.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity) [16][26]

  • Preparation:

    • Prepare a stock solution of the purified human CA isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).[26]

    • Dissolve the novel sulfonamide in DMSO to create a high-concentration stock solution.

  • Reaction Setup (96-well plate):

    • Add assay buffer, CA enzyme solution, and serial dilutions of the sulfonamide inhibitor to the wells.

    • Include controls: enzyme control (no inhibitor) and a blank (no enzyme).[26]

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[26]

  • Reaction Initiation and Measurement:

    • Add the substrate, p-nitrophenyl acetate (p-NPA).[26]

    • Immediately measure the absorbance at 400 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to CA activity.[16]

  • Data Analysis:

    • Calculate the percentage of inhibition for each sulfonamide concentration.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Reagents: Purified recombinant DHPS, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), and a method to detect the product, 7,8-dihydropteroate.

  • Procedure: The assay typically follows the consumption of PABA or the formation of the product, which can be monitored spectrophotometrically or by HPLC.

  • Data Analysis: Similar to the CA assay, determine IC50 values to quantify the inhibitory potency of the sulfonamide.[12][27]

Protocol: In Vitro Tubulin Polymerization Assay [21][22][23][28]

  • Materials: Purified tubulin, polymerization buffer (e.g., containing GTP), and a spectrophotometer with temperature control.

  • Procedure:

    • Incubate tubulin with various concentrations of the novel sulfonamide or a control compound (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the sulfonamide to the controls. Calculate the IC50 for inhibition of polymerization.[21][22]

Protocol: Cell Viability and Proliferation Assay (MTT Assay) [21]

  • Cell Culture: Plate cancer cell lines of interest in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the novel sulfonamide for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).[29]

Protocol: Cell Cycle Analysis by Flow Cytometry [24]

  • Treatment: Treat cells with the sulfonamide at concentrations around its GI50 for various time points (e.g., 24, 48 hours).

  • Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[24]

Protocol: Immunofluorescence for Microtubule Integrity

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the sulfonamide.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

  • Analysis: Compare the microtubule structure in treated cells to untreated controls. Look for evidence of microtubule depolymerization.[20]

Comparative Data Summary

The following table provides a template for summarizing and comparing the in vitro activity of novel sulfonamides against different targets.

Compound Target Assay IC50 / Kᵢ (nM) Reference
AcetazolamidehCA IIEsterase Inhibition12[26]
AcetazolamidehCA IXEsterase Inhibition25[26]
SulfamethoxazoleDHPS (bacterial)Dihydropteroate formationVaries by species[12]
Novel Sulfonamide A hCA IXEsterase InhibitionExperimental DataYour Lab
Novel Sulfonamide B TubulinPolymerization AssayExperimental DataYour Lab
Novel Sulfonamide C HeLa CellsMTT Assay (GI50)Experimental DataYour Lab

Conclusion and Future Directions

The study of novel sulfonamide drugs requires a multifaceted and comparative approach to fully elucidate their mechanisms of action. By moving beyond the classical DHPS inhibitory pathway and exploring targets such as carbonic anhydrases, tubulin, and cell cycle regulatory proteins, researchers can unlock the full therapeutic potential of this versatile chemical class. The experimental workflows and protocols outlined in this guide provide a robust framework for these investigations. As new sulfonamide derivatives are synthesized, a systematic evaluation of their activity against a panel of key targets will be crucial for identifying promising new drug candidates and understanding the structural determinants of their target specificity.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Institutes of Health. [Link]

  • Huovinen, P., Sundstrom, L., Swedberg, G., & Skold, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]

  • Yun, M. K., Wu, Y., Li, Z., Zhao, Y., Waddell, M. B., Ferreira, A. M., Lee, R. E., & White, S. W. (2012). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. Science, 335(6072), 1110-1114. [Link]

  • de la Rosa, S., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. International Journal of Molecular Sciences, 22(4), 1907. [Link]

  • Sulfonamides Resistance Genes. (n.d.). Rupa Health. [Link]

  • Maskell, J. P., Sefton, A. M., & Williams, J. D. (1997). Mechanism of Sulfonamide Resistance in Clinical Isolates of Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 41(10), 2121-2126. [Link]

  • Shi, C., et al. (2016). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry, 24(22), 5946-5954. [Link]

  • Abdoli, M., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(23), 5732. [Link]

  • Dihydropteroate synthase inhibitor. (n.d.). Wikipedia. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(5), 1150. [Link]

  • Li, Y., et al. (2022). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 27(19), 6296. [Link]

  • What are DHPS inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Angeli, A., et al. (2013). Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX. Journal of Medicinal Chemistry, 56(8), 3436-3447. [Link]

  • Ding, L., et al. (2021). Tertiary sulphonamide derivatives as dual acting small molecules that inhibit LSD1 and suppress tubulin polymerisation against liver cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1642-1652. [Link]

  • Kamal, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 969-976. [Link]

  • Triglia, T., Wang, P., Sims, P. F., Hyde, J. E., & Cowman, A. F. (1998). Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum. Proceedings of the National Academy of Sciences, 95(12), 6944-6949. [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 13809. [Link]

  • Kamal, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 969-976. [Link]

  • Islam, M. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(21), 12438-12462. [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Fukuoka, K., et al. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Investigational New Drugs, 19(3), 219-227. [Link]

  • Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Fukuoka, K., et al. (2001). Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells. Investigational New Drugs, 19(3), 219-227. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Tačić, A., Nikolić, V., Nikolić, L., & Savić, I. (2017). Antimicrobial sulfonamide drugs. Advanced Technologies, 6(1), 58-71. [Link]

  • Raz, A., & Biggs, D. R. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. Antimicrobial Agents and Chemotherapy, 47(7), 2222-2226. [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(4), 1888. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Khan, M. A., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Journal of Chemistry, 2022, 1-8. [Link]

  • de Almeida, L. G., et al. (2016). Identification of antimicrobial activity among new sulfonamide metal complexes for combating rapidly growing mycobacteria. Future Microbiology, 11, 1279-1289. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Target Identification and Validation. (n.d.). Aragen Life Sciences. [Link]

  • Target Identification and Validation (Small Molecules). (n.d.). University College London. [Link]

  • Expert target identification & validation services for drug discovery. (n.d.). Nuvisan. [Link]

  • Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(2), 2148-2163. [Link]

  • Green, S. R., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. ACS Infectious Diseases, 2(12), 920-929. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity Profiling of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. The journey from a promising hit to a clinically successful drug is paved with rigorous characterization, and at the heart of this endeavor lies the comprehensive assessment of a molecule's selectivity. This guide provides an in-depth, technically-focused comparison of methodologies for profiling the cross-reactivity of a novel investigational compound, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. While this molecule will serve as our central example, the principles and workflows detailed herein are broadly applicable to the preclinical evaluation of small molecule drug candidates.

For researchers, scientists, and drug development professionals, understanding a compound's off-target interactions is not merely an academic exercise; it is a crucial step in predicting potential toxicities, elucidating mechanisms of action, and potentially uncovering new therapeutic opportunities through polypharmacology.[1] This guide will navigate the essential experimental frameworks for building a robust selectivity profile, grounded in established scientific principles and bolstered by practical, field-proven insights.

The Imperative of Selectivity Profiling

The biological activity of a drug is rarely confined to its intended target. Off-target interactions can lead to a spectrum of outcomes, from undesirable side effects to beneficial therapeutic effects in different disease contexts.[2][3] Therefore, a thorough understanding of a compound's selectivity is a cornerstone of preclinical safety and toxicology assessment, as mandated by regulatory bodies like the FDA.[4][5][6] The primary goals of such profiling are to:

  • Identify potential safety liabilities: Early identification of interactions with critical off-targets (e.g., kinases involved in vital cellular processes, ion channels) can prevent costly late-stage failures.

  • Elucidate the full mechanism of action: Observed phenotypic effects in cellular or in vivo models may be a consequence of engaging multiple targets.

  • Discover opportunities for drug repurposing: A well-defined off-target profile can suggest new therapeutic indications for a compound.[7]

This guide will compare and contrast several state-of-the-art techniques for assessing the cross-reactivity of our exemplar compound, this compound.

Comparative Off-Target Profile: A Multi-pronged Approach

A comprehensive cross-reactivity assessment relies on a suite of orthogonal assays that probe different aspects of compound-protein interaction. We will consider three key methodologies: large-scale biochemical screening, cellular target engagement assays, and unbiased chemical proteomics.

Broad Kinome Profiling: The First Line of Defense

Given the structural motifs within this compound, which are common in kinase inhibitors, a broad biochemical kinase panel screen is an essential first step.[8] These assays measure the direct inhibitory activity of the compound against a large number of purified kinases, providing IC50 values that quantify potency.[9]

Hypothetical Kinase Inhibition Data for this compound

Target KinaseThis compound IC50 (nM)Putative RoleImplication of Inhibition
Primary Target X 15 Oncology Therapeutic Efficacy
Kinase A85Cell Cycle RegulationPotential for cell cycle arrest
Kinase B250Inflammatory SignalingPossible anti-inflammatory effects
Kinase C>10,000Neuronal FunctionLow risk of neurological side effects
Kinase D750Cardiac FunctionPotential for cardiotoxicity
Kinase E1,200Metabolic RegulationOff-target liability at high doses

This data is hypothetical and for illustrative purposes only.

The selectivity of a compound can be quantified using metrics like the Gini coefficient or selectivity entropy, which provide a numerical representation of how focused or broad the inhibitory activity is across the kinome.[1]

Cellular Target Engagement: Confirming Intracellular Activity

While biochemical assays are invaluable for initial screening, they do not always reflect a compound's behavior in a complex cellular environment. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), provide crucial validation by directly measuring compound binding to its targets in living cells or cell lysates.[10]

Hypothetical CETSA Data for Key Off-Targets

Target KinaseThermal Stabilization (ΔTm) with this compoundInterpretation
Kinase A+ 3.2 °CStrong target engagement in cells
Kinase B+ 1.5 °CModerate target engagement in cells
Kinase D+ 0.5 °CWeak or no significant engagement in cells

This data is hypothetical and for illustrative purposes only.

A significant thermal stabilization indicates that the compound binds to the target protein in the cellular milieu, increasing its resistance to heat-induced denaturation. A lack of stabilization for Kinase D, despite moderate biochemical inhibition, might suggest poor cell permeability or active efflux of the compound.

Unbiased Chemical Proteomics: Casting a Wider Net

To identify unanticipated off-targets beyond a pre-selected panel, unbiased chemical proteomics approaches are employed. Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from a cell lysate that bind to an immobilized version of the compound of interest.[3]

Hypothetical Chemical Proteomics Hits for this compound

Protein HitFold Enrichment over ControlKnown FunctionPotential Implication
Non-kinase Protein 115.2Ion TransportPotential for electrolyte imbalance
Non-kinase Protein 28.7Epigenetic RegulationLong-term safety consideration
Kinase A25.6Cell Cycle RegulationConfirms cellular target engagement

This data is hypothetical and for illustrative purposes only.

These unbiased approaches can reveal unexpected interactions that would be missed by panel-based screening, providing a more complete picture of the compound's interactome.

Experimental Protocols

Workflow for Comprehensive Cross-Reactivity Profiling

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery cluster_3 Phase 4: Data Integration and Interpretation A Compound Synthesis and QC This compound B Broad Kinome Panel Screen (e.g., 400+ kinases) A->B Determine IC50 values C Select Key Hits and Anti-Targets (based on potency and biological relevance) B->C D Cellular Thermal Shift Assay (CETSA) C->D Confirm intracellular target engagement G Synthesize Data from all Assays D->G E Chemical Proteomics (e.g., AP-MS) F Identify novel protein interactors E->F F->G H Prioritize Off-Targets for Functional Follow-up G->H Risk assessment and hypothesis generation

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Protocol 1: In Vitro Kinase Panel Screening
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology) that offers a broad panel of purified, active kinases.

  • Assay Performance: The service provider will perform radiometric or fluorescence-based kinase activity assays in the presence of the various compound concentrations.[9] These assays typically measure the phosphorylation of a substrate by the kinase.

  • Data Analysis: Determine the IC50 value for each kinase by fitting the dose-response data to a four-parameter logistic equation.

  • Selectivity Analysis: Calculate selectivity scores to quantify the overall selectivity of the compound across the kinome.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble protein fractions by Western blotting using antibodies specific for the target proteins of interest.

  • Data Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the melting temperature (Tm) and the thermal shift (ΔTm).

Signaling Pathway Perturbation Analysis

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor PrimaryTargetX PrimaryTargetX Receptor->PrimaryTargetX Activates DownstreamEffector1 DownstreamEffector1 PrimaryTargetX->DownstreamEffector1 Phosphorylates Compound This compound PrimaryTargetX->Compound Inhibited by CellularResponse1 Therapeutic Effect DownstreamEffector1->CellularResponse1 Leads to KinaseA KinaseA KinaseA->Compound Inhibited by DownstreamEffector2 DownstreamEffector2 KinaseA->DownstreamEffector2 Phosphorylates CellularResponse2 Potential Side Effect DownstreamEffector2->CellularResponse2 Leads to

Caption: On- and off-target signaling pathway interactions.

Conclusion and Future Directions

The cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for understanding its selectivity and potential clinical liabilities. By integrating data from broad biochemical screens, cellular target engagement assays, and unbiased proteomics, researchers can build a comprehensive picture of the compound's biological interactions. This multi-faceted approach is not only essential for regulatory submissions but also for making informed decisions throughout the drug development process.[12] The ultimate goal is to develop safer, more effective medicines, and a thorough understanding of cross-reactivity is a critical step on that path.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Lin, Y., & Kholodenko, B. N. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 49. [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Four ways to measure selectivity. [Image]. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Patanapongpibul, M., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(10), 4846–4856. [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of Biomolecular Screening, 16(4), 437-451. [Link]

  • Ha, H., et al. (2012). Specificity and selectivity evaluations of ligand binding assay of protein therapeutics against concomitant drugs and related endogenous proteins. AAPS Journal, 14(3), 478-485. [Link]

  • Karaman, M. W., & van der Knaap, J. A. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2736-2747. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]

  • ELRIG. (n.d.). Part Two: Approaches to Finding Good Hit Compounds - The Old and the New. Retrieved from [Link]

  • Wang, Z., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. PLoS Computational Biology, 18(9), e1010497. [Link]

  • American Journal of Health-System Pharmacy. (2019, April 17). Allergic reactions to small-molecule drugs. Retrieved from [Link]

  • Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. Antibodies, 5(2), 12. [Link]

  • Soundararajan, R., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10984. [Link]

Sources

A Comparative Guide to Validating Target Engagement of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Confirming that a bioactive small molecule directly interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery and chemical biology.[1][2] This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of the compound (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine, a sulfonamide derivative. While public data on the specific biological targets of this exact molecule is sparse, its structure is representative of compounds explored for a variety of therapeutic applications.[3][4][5] This document, therefore, uses this compound as a model to explore and contrast two powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and present representative data to guide researchers in selecting the most appropriate method for their experimental objectives.

Introduction: The Critical Need for Cellular Target Engagement

The journey from a promising hit in a biochemical screen to a validated chemical probe or drug candidate is fraught with challenges. A frequent pitfall is the disconnect between a compound's activity against a purified protein and its efficacy in a cellular context.[6] This discrepancy often arises because it's assumed, but not proven, that the compound engages its intended target in living cells.[1] Validating this "target engagement" is paramount; it confirms the mechanism of action, helps interpret cellular phenotypes, and builds confidence that the observed biological effects are not due to off-target interactions.[1][7]

Small molecules like this compound offer spatiotemporal control over protein function that genetic methods cannot.[1] However, this advantage is only realized if we can definitively show the molecule binding to its target in the relevant physiological setting.[1][8] This guide focuses on methods that directly measure the physical interaction between a drug and its protein target inside the cell.

Comparative Methodologies for Target Validation

Two of the most robust and widely adopted label-free methods for confirming target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.[2][9] Both techniques operate on the principle that ligand binding alters a protein's physical stability.[10][11]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[12][13][14]

  • Drug Affinity Responsive Target Stability (DARTS): This technique leverages the concept that ligand binding can protect a protein from proteolysis by inducing a conformational change that shields protease cleavage sites.[15]

We will now explore each method in detail.

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful tool for assessing drug-target interactions in their natural environment, including intact cells and even tissue samples.[14][16][17] The core idea is that stabilized proteins will remain in the soluble fraction at higher temperatures compared to their unbound counterparts.[10][12]

Experimental Workflow & Causality

The CETSA workflow involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of soluble target protein remaining.[10][12]

CETSA_Workflow cluster_cell_culture Intact Cells cluster_heating Thermal Challenge cluster_analysis Analysis cells 1. Culture Cells treat 2. Treat with Compound (or Vehicle) cells->treat heat 3. Heat Aliquots (Temperature Gradient) treat->heat lyse 4. Lyse Cells heat->lyse centrifuge 5. Centrifuge (Separate Soluble/Aggregated) lyse->centrifuge quantify 6. Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify

Detailed Experimental Protocol: CETSA Melt Curve

This protocol is designed to generate a "melt curve" to determine the temperature at which the target protein denatures.

  • Cell Culture & Treatment:

    • Plate cells (e.g., HEK293T) to reach 80-90% confluency.

    • Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in culture media. This incubation allows the compound to permeate the cells and bind to its target.

  • Harvesting and Aliquoting:

    • Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide the cell suspension into 100 µL aliquots in PCR tubes, one for each temperature point for both treated and vehicle samples.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a gradient program. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18] The 3-minute heating step is a standard starting point, but may require optimization.[10]

  • Cell Lysis:

    • Lyse the cells by freeze-thawing. Perform three cycles of freezing in liquid nitrogen followed by thawing at room temperature. This method effectively lyses cells without using detergents that might interfere with protein stability.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the target protein.[18]

Representative Data & Interpretation

The Western blot results are quantified by densitometry. The data is then plotted as the percentage of soluble protein remaining versus temperature. A successful experiment will show a rightward shift in the melt curve for the compound-treated sample, indicating thermal stabilization.

Table 1: Representative CETSA Melt Curve Data

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (Compound-Treated)
40100100
4398101
469598
498596
525592
552075
58545
61<115
64<15

This data illustrates a clear stabilization of the target protein in the presence of the compound, confirming target engagement.

Isothermal Dose-Response (ITDR) CETSA

For a more quantitative assessment, an Isothermal Dose-Response (ITDR) CETSA can be performed.[16][18] In this format, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature (e.g., 55°C from the table above) where significant denaturation occurs in the vehicle-treated sample.[16][18] This allows for the calculation of an EC50 value for target engagement.

Methodology Deep Dive 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another excellent label-free method that works for any unmodified small molecule.[19][15][20] It is based on the finding that ligand binding can stabilize a protein's conformation, making it less susceptible to digestion by proteases.[11][21]

Experimental Workflow & Causality

The DARTS workflow involves preparing cell lysate, incubating it with the compound, subjecting the lysate to limited proteolysis, and then analyzing the digestion products by SDS-PAGE.[19][15]

DARTS_Workflow cluster_prep Lysate Preparation cluster_digestion Proteolysis cluster_analysis Analysis lyse 1. Prepare Cell Lysate treat 2. Treat Lysate with Compound (or Vehicle) lyse->treat digest 3. Add Protease (e.g., Pronase) treat->digest stop 4. Stop Digestion digest->stop analyze 5. Analyze by SDS-PAGE & Western Blot stop->analyze

Detailed Experimental Protocol: DARTS
  • Cell Lysis:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).[11] It is crucial to use a buffer that maintains protein structure and native interactions.

    • Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate into separate tubes.

    • Add this compound to the treatment groups at various final concentrations (e.g., 0.1 µM to 50 µM). Add an equivalent volume of vehicle (e.g., DMSO) to the control group.[21]

    • Incubate at room temperature for 1 hour to allow for compound-target binding.[21]

  • Protease Digestion:

    • Add a protease, such as Pronase, to each tube. The optimal protease and its concentration must be determined empirically. A good starting point is a 1:500 to 1:1000 ratio (protease:total protein, w/w).[19]

    • Incubate for a specific time (e.g., 20 minutes) at room temperature. This limited digestion is key; the goal is partial, not complete, proteolysis.

  • Stopping the Reaction:

    • Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples at 95°C for 5 minutes. This denatures and inactivates the protease.

  • Analysis:

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

Representative Data & Interpretation

In a successful DARTS experiment, the band corresponding to the target protein will be more intense (less digested) in the compound-treated lanes compared to the vehicle control. This protection should be dose-dependent.

Table 2: Representative DARTS Dose-Response Data

Compound Conc. (µM)Relative Band Intensity (%)
0 (Vehicle)25
0.130
165
1095
5098

This data shows that the compound protects the target protein from proteolysis in a dose-dependent manner, providing strong evidence of direct binding.

Comparative Analysis and Method Selection

Choosing between CETSA and DARTS depends on the specific research question, the nature of the target protein, and available resources.

Table 3: Comparison of CETSA and DARTS

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases resistance to thermal denaturation.[12][17]Ligand binding increases resistance to proteolytic digestion.
Cellular Context Can be performed in intact, living cells, providing high physiological relevance.[14]Typically performed on cell lysates.[15]
Key Advantage Interrogates binding in a native cellular environment, accounting for cell permeability.Does not require heating; advantageous for membrane proteins or complexes sensitive to heat.[11]
Main Challenge Not all proteins exhibit a clear thermal shift upon ligand binding. Requires a thermal cycler.Requires careful optimization of protease type, concentration, and digestion time.[21]
Throughput Can be adapted to a 96- or 384-well format for higher throughput screening.[6][12][22]Gel-based readout is inherently lower throughput.[11]
Required Reagents Target-specific antibody.Target-specific antibody, optimized protease.
Quantitative Output Provides Tagg shift (ΔTagg) and cellular EC50 from ITDR experiments.[16]Provides dose-dependent protection, can be used to estimate binding affinity.[11]
Expert Recommendation
  • Start with CETSA: For a soluble, intracellular target, CETSA is often the preferred initial method. Its ability to work in intact cells provides a direct and physiologically relevant measure of target engagement that simultaneously confirms compound permeability.[14]

  • Use DARTS for Confirmation or Specific Cases: DARTS is an excellent orthogonal method to confirm CETSA findings.[19][15] It is particularly valuable if the target protein does not show a thermal shift, is a membrane protein, or is part of a complex that might be disrupted by heat.[11]

  • For Novel Target Identification: While this guide focuses on validating engagement with a known or putative target, both CETSA and DARTS can be coupled with mass spectrometry (proteome-wide CETSA/DARTS) for unbiased identification of unknown small molecule targets.[10] A third technique, Photo-affinity Labeling (PAL) , which involves chemically modifying the compound to covalently link to its target upon UV activation, is also a powerful, albeit more complex, tool for target deconvolution.[23][24][25][26]

By thoughtfully applying these powerful techniques, researchers can rigorously validate the cellular target engagement of this compound or any other small molecule, building a solid foundation for understanding its biological mechanism of action.

References

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Journal of Visualized Experiments. [Link]

  • Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology. [Link]

  • Chen, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Sang, J., et al. (2016). A typical photoaffinity labeling experimental protocol to identify the... ResearchGate. [Link]

  • Arrowsmith, C. H., et al. (2015). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Lomenick, B., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]

  • Molina, D. M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Yang, C., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments. [Link]

  • Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • ResearchGate. (2016). Small-Molecule Target Engagement in Cells | Request PDF. [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry. [Link]

  • Vasta, J. D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Smith, E., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • Parker, C. G., & Schafroth, M. A. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Springer Nature Experiments. [Link]

  • Chen, Y., et al. (2024). Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay. National Center for Biotechnology Information. [Link]

  • Armstrong, A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Macmillan Group - Princeton University. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. [Link]

  • ResearchGate. (2018). (PDF) A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. [Link]

  • Semantic Scholar. (2018). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. [Link]

  • Akhtar, T., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). 4-((4-Methylphenyl)sulfonyl)aniline. [Link]

  • Elgemeie, G. H., et al. (2013). 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. [Link]

  • Khan, I. U., et al. (2010). (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. [Link]

  • MolPort. (n.d.). Compound N-(4-chlorobenzene-1-sulfonyl)-4-methyl-N-(4-methylphenyl)benzamide. [Link]

  • Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This document is structured to provide a deep, technically-grounded understanding of the necessary procedures, moving beyond a simple checklist to explain the "why" behind each step.

Hazard Identification and Risk Assessment

This compound is a primary aromatic amine. This chemical class is associated with significant health and environmental hazards.[1][2][3]

  • Human Health Hazards : Aromatic amines can be absorbed through the skin and are often lipid-soluble.[3] Many are classified as carcinogens or are known to be toxic.[1][2] Inhalation of dust or fumes can cause respiratory tract irritation.[4]

  • Environmental Hazards : Aromatic amines can be toxic to aquatic life, with potentially long-lasting effects in the environment.[3][5] Therefore, release into the environment, including drains and sewers, must be strictly avoided.[5][6]

Table 1: Inferred Hazard Profile

Hazard TypeInferred RiskRationale
Acute Toxicity (Oral) Harmful if swallowedBased on related aromatic amines.[4]
Skin Irritation Causes skin irritationCommon characteristic of aromatic amines.[4]
Eye Irritation Causes serious eye irritationCommon characteristic of related compounds.[7]
Respiratory Irritation Causes respiratory tract irritationInhalation of dusts should be avoided.[4]
Carcinogenicity Potential carcinogenA known risk for many primary aromatic amines.[1][2][3]
Aquatic Toxicity Toxic to aquatic lifeA common hazard for this class of compounds.[3][5]
Personal Protective Equipment (PPE) and Handling

Given the potential hazards, stringent personal protective measures are necessary when handling this compound.

  • Engineering Controls : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[5] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : Wear chemical splash goggles and a face shield.[6]

    • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][6]

    • Respiratory Protection : If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the vicinity and, if necessary, evacuate the immediate area.

  • Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE.

  • Contain the Spill : For solid spills, carefully sweep or vacuum the material and place it into a designated hazardous waste container.[4] Avoid creating dust. For liquid spills, use absorbent pads or other suitable containment materials.[6]

  • Decontaminate the Area : Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.[5] Subsequently, wash the area with soap and water.

  • Report the Spill : Follow your institution's protocols for reporting chemical spills.

Disposal Procedures

The guiding principle for the disposal of this compound is to manage it as a regulated hazardous waste.[8]

  • Waste Segregation : It is critical to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[6] Do not mix with incompatible materials such as strong acids or oxidizing agents.[6]

  • Containerization :

    • Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[5]

    • For solutions, use a container made of a compatible material.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of fumes.[6]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] The storage area should have secondary containment.

  • Engage a Licensed Waste Disposal Service : The disposal of this hazardous waste must be handled by a licensed and reputable hazardous waste management company.[5][6] These companies are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations.[8][9]

  • Documentation : Maintain meticulous records of the waste generated, including the quantity, date of generation, and date of pickup by the disposal service.[8]

  • Disposable Items : Any disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, should be placed in the designated hazardous waste container.[5]

  • Reusable Labware : Glassware and other reusable items should be decontaminated. Rinse them with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[5] Following the solvent rinse, wash the labware thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_handling Handling & Generation cluster_segregation Segregation & Containerization cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling of this compound waste_gen Waste Generation (Unused chemical, contaminated items) start->waste_gen segregate Segregate as Hazardous Amine Waste waste_gen->segregate containerize Place in a Labeled, Sealed Container segregate->containerize storage Store in a Cool, Dry, Well-Ventilated Area containerize->storage licensed_disposal Arrange Pickup by Licensed Hazardous Waste Service storage->licensed_disposal documentation Maintain Disposal Records licensed_disposal->documentation end_point End: Proper Disposal documentation->end_point

Caption: Disposal workflow for this compound.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amines Group - information sheet. Canada.ca. [Link]

  • Hazardous Waste. Maryland Department of the Environment. [Link]

  • List of Hazardous Substances and Reportable Quantities. transportation.gov. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer. [Link]

  • 4-((4-Methylphenyl)sulfonyl)aniline. PubChem. [Link]

  • Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • Product Name : Bis(4-((4-aminophenyl)sulfonyl)phenyl)amine. Pharmaffiliates. [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. EPA. [Link]

  • 4-Methyl-N-[[[3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]carbonyl]benzenesulfonamide. PubChem. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]

  • Waste Management Guidance Manual For Project Delivery Appendices. Commonwealth of Pennsylvania. [Link]

Sources

Navigating the Safe Handling of (4-{[(4--Methylphenyl)sulfonyl]methyl}phenyl)amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the rigorous procedures outlined below, you can minimize risk to both personnel and the environment, ensuring the integrity of your research.

Hazard Assessment: Understanding the Risks of Aromatic Amines and Sulfonamides

Aromatic amines and sulfonamides as classes of compounds present a range of potential health hazards. Based on data from analogous structures, researchers should handle (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)amine with the assumption that it may possess similar toxicological properties.

Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[1]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[1]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs, such as the kidneys, through prolonged or repeated exposure.[1]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure

The selection and proper use of PPE is the most direct way to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical exposure prevention.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene) is mandatory. The outer glove should be changed immediately upon known or suspected contact with the compound. Rationale: Aromatic amines can permeate some glove materials.[5][6] Double-gloving provides an additional barrier and a protocol for rapid decontamination. Powder-free gloves are recommended to prevent aerosolization and contamination of the work area.[7]
Eye & Face Protection Safety goggles and a face shield are required whenever there is a risk of splashing or aerosol generation.[7][8] Standard safety glasses with side shields do not offer sufficient protection from splashes.[7] Rationale: This combination protects the entire face from direct contact with the chemical.
Body Protection A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable gown with long sleeves and a closed front is required.[9] Lab coats made of cloth or other absorbent materials are not suitable as they can retain the chemical, leading to prolonged skin contact.[9] Rationale: Chemical-resistant gowns prevent the contamination of personal clothing and underlying skin.
Respiratory Protection When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N-95 or higher particulate respirator is required to prevent inhalation of dust. For larger spills or situations with a higher potential for aerosolization, a chemical cartridge-type respirator may be necessary.[7] All personnel using respirators must be fit-tested and trained in accordance with OSHA standards.[7] Rationale: Inhalation is a primary route of exposure for powdered chemicals.[7]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing contamination. The following procedural steps provide a clear guide for the entire lifecycle of the compound within the laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Dedicated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The container should be tightly closed.

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Handling and Weighing

All handling of the solid compound must be performed within a certified chemical fume hood to control airborne particles.

Step-by-Step Weighing Procedure:

  • Prepare the Work Area: Decontaminate the work surface of the chemical fume hood before and after use.

  • Don PPE: Follow the PPE donning procedure outlined in the diagram below.

  • Tare the Weighing Vessel: Place a tared weigh boat or paper on the analytical balance inside the fume hood.

  • Transfer the Compound: Using a dedicated spatula, carefully transfer the desired amount of the solid compound to the weighing vessel. Avoid creating dust.

  • Seal the Primary Container: Tightly close the primary container of this compound.

  • Dissolution (if applicable): If preparing a solution, add the solvent to the vessel containing the weighed solid while still inside the fume hood.

  • Clean Up: Carefully clean the spatula and any contaminated surfaces. Dispose of any contaminated disposable materials as hazardous waste.

  • Doff PPE: Follow the PPE doffing procedure outlined in the diagram below to avoid self-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plan

Spill Management

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

Diagram: Spill Response Protocol

Spill_Response Spill Spill Occurs Alert Alert personnel in the area and evacuate if necessary Spill->Alert Assess Assess the spill size and potential for exposure Alert->Assess DonPPE Don appropriate PPE (respirator, double gloves, etc.) Assess->DonPPE Contain Contain the spill with absorbent pads or granules DonPPE->Contain Collect Carefully collect the solid material into a hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.